SCR130
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-12-5-1-10(2-6-12)14-9-15(11-3-7-13(21)8-4-11)24-19(14)16(25)22-18(27)23-17(19)26/h1-8,14H,9H2,(H2,22,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMQLCCYJLGAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=O)NC(=S)NC2=O)N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of SCR130, a Novel DNA Ligase IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR130 is a novel small-molecule inhibitor derived from SCR7 that targets the nonhomologous end-joining (NHEJ) pathway, a major mechanism for DNA double-strand break (DSB) repair in mammalian cells.[1][2] By specifically inhibiting DNA Ligase IV, the terminal enzyme in the NHEJ cascade, this compound leads to an accumulation of unrepaired DSBs.[1][3][4] This accumulation ultimately triggers apoptosis in cancer cells, highlighting its potential as a therapeutic agent. This compound has demonstrated significantly higher efficacy in inducing cytotoxicity in cancer cell lines compared to its parent compound, SCR7. Furthermore, it has been shown to potentiate the effects of radiation therapy, suggesting a potential role in combination cancer treatments.
Core Mechanism: Inhibition of Nonhomologous End-Joining (NHEJ)
The primary mechanism of action of this compound is the targeted inhibition of the NHEJ pathway. NHEJ is a crucial DNA repair mechanism responsible for repairing the majority of DNA double-strand breaks.
Specificity for DNA Ligase IV
This compound exhibits high specificity for DNA Ligase IV, the enzyme that catalyzes the final step of NHEJ by joining the broken DNA ends. Studies have shown that this compound has minimal to no inhibitory effect on DNA Ligase I and DNA Ligase III, which are involved in other DNA metabolic processes. This specificity was further confirmed in experiments using Ligase IV-null cell lines, where this compound showed significantly reduced cytotoxicity compared to wild-type cells, indicating that its cell-killing effect is primarily mediated through the inhibition of DNA Ligase IV. The inhibitor is believed to bind to the DNA-binding domain of Ligase IV, thereby preventing the completion of the NHEJ process.
Downstream Cellular Consequences
The inhibition of DNA Ligase IV by this compound sets off a cascade of cellular events, culminating in apoptotic cell death.
Accumulation of DNA Double-Strand Breaks
By blocking the final step of NHEJ, this compound treatment leads to an accumulation of unrepaired DNA double-strand breaks within the cell. This accumulation of DNA damage is a critical initiating event for the subsequent activation of cell death pathways.
Induction of Apoptosis
The persistence of unrepaired DSBs triggers both the intrinsic and extrinsic pathways of apoptosis.
-
Intrinsic Pathway: this compound treatment has been shown to cause a loss of mitochondrial membrane potential. This is associated with an increased expression of pro-apoptotic proteins such as BAX, BAK, and CYTOCHROME C, and a concurrent increase in the expression of the anti-apoptotic proteins BCL2 and MCL1.
-
Extrinsic Pathway: The activation of the extrinsic pathway is also observed following this compound treatment.
-
Role of p53: A concentration-dependent increase in the phosphorylation of ATM (pATM) and the subsequent activation of p53 through phosphorylation have been observed, indicating the involvement of the p53 signaling pathway in mediating the apoptotic response.
Therapeutic Implications
The mechanism of action of this compound makes it a promising candidate for cancer therapy, both as a standalone agent and in combination with other treatments.
Monotherapy in Cancer Cells
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines.
Combination Therapy with Radiation
This compound has been shown to potentiate the cell-killing effects of γ-radiation. By inhibiting the repair of radiation-induced DNA double-strand breaks, this compound can enhance the efficacy of radiotherapy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | 2.2 |
| HeLa | Cervical Cancer | 5.9 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 |
| N114 | Not Specified | 11 |
| Reh | B-cell Acute Lymphoblastic Leukemia | 14.1 |
Experimental Protocols
Cell Viability Assay (Trypan Blue Dye Exclusion)
-
Cancer cell lines were seeded in 6-well plates at a density of 0.3 x 10^6 cells per well.
-
Cells were treated with varying concentrations of this compound (e.g., 7-21 µM) or vehicle control (DMSO) for 48 hours.
-
Following incubation, cells were harvested by trypsinization.
-
An equal volume of 0.4% Trypan Blue dye was added to the cell suspension.
-
The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.
-
The percentage of viable cells was calculated, and IC50 values were determined by plotting cell viability against this compound concentration.
Western Blot Analysis
-
Cells were treated with this compound for the desired time points.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against target proteins (e.g., p-p53, BCL2, MCL1, CYTOCHROME C, BAX, BAK) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Annexin V-PI Apoptosis Assay
-
Cells were treated with this compound for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) were added to the cell suspension.
-
The mixture was incubated in the dark for 15 minutes at room temperature.
-
The percentage of apoptotic cells (Annexin V positive) was analyzed by flow cytometry.
Visualizations
Caption: this compound inhibits DNA Ligase IV, leading to unrepaired DSBs and apoptosis.
Caption: Workflow for assessing apoptosis induction by this compound using Annexin V/PI staining.
References
- 1. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, this compound and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. identification-and-characterization-of-novel-scr7-based-small-molecule-inhibitor-of-dna-end-joining-scr130-and-its-relevance-in-cancer-therapeutics - Ask this paper | Bohrium [bohrium.com]
SCR130: A Potent and Specific Inhibitor of DNA Ligase IV for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SCR130, a novel small-molecule inhibitor of the non-homologous end-joining (NHEJ) DNA repair pathway. The information presented herein is intended to support researchers and professionals in the fields of oncology, drug discovery, and molecular biology in their exploration of this compound as a potential cancer therapeutic.
Chemical Structure and Properties
This compound, with the chemical name 2,4-Bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione, is a derivative of the previously identified NHEJ inhibitor, SCR7. The introduction of a spiro ring into the core structure of SCR7 led to the development of this compound, which exhibits enhanced efficacy.[1]
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2,4-Bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione |
| Synonyms | This compound, s9775 |
| Molecular Formula | C₁₉H₁₃Cl₂N₃O₂S |
| Molecular Weight | 418.30 g/mol |
| CAS Number | 2377858-38-1 |
| Solubility | DMSO: 84 mg/mL (200.81 mM)[2] |
| Storage | Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, -20°C for 1 month.[3] |
Mechanism of Action
This compound is a highly specific inhibitor of DNA Ligase IV, a critical enzyme in the non-homologous end-joining (NHEJ) pathway.[4][5] The NHEJ pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. By selectively inhibiting DNA Ligase IV, this compound prevents the final ligation step of NHEJ, leading to an accumulation of unrepaired DSBs. This accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis, or programmed cell death, in cancer cells.
dot
References
- 1. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, this compound and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
SCR130 as a selective inhibitor of DNA Ligase IV
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SCR130 is a novel small-molecule inhibitor that selectively targets human DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway. The NHEJ pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. By inhibiting DNA Ligase IV, this compound effectively disrupts this repair process, leading to an accumulation of DNA damage and subsequently inducing apoptosis in cancer cells. This targeted approach makes this compound a promising candidate for cancer therapy, both as a standalone agent and in combination with DNA-damaging treatments like radiotherapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound is a derivative of SCR7 and demonstrates significantly higher efficacy in inducing cytotoxicity in cancer cell lines.[1] Its primary mechanism of action is the specific inhibition of DNA Ligase IV-dependent DNA end-joining.[2] this compound shows minimal to no inhibitory effect on DNA Ligase I and DNA Ligase III, highlighting its selectivity.[2] The inhibition of DNA Ligase IV by this compound prevents the final ligation step in the NHEJ pathway, leading to an accumulation of unrepaired DSBs. This accumulation of genomic damage triggers a DNA damage response (DDR), characterized by the activation of the ATM (Ataxia-Telangiectasia Mutated) and p53 signaling pathways, ultimately culminating in programmed cell death (apoptosis).
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Nalm6 | Acute Lymphoblastic Leukemia | 2.2 | |
| HeLa | Cervical Cancer | 5.9 | |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 | |
| N114 | - | 11 | |
| Reh | Acute Lymphoblastic Leukemia | 14.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro DNA Ligase IV Inhibition Assay
This assay is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of DNA Ligase IV.
Materials:
-
Purified human DNA Ligase IV/XRCC4 complex
-
Nicked DNA substrate (e.g., a double-stranded oligonucleotide with a single-strand break)
-
Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 10 mM DTT)
-
This compound (dissolved in DMSO)
-
Control inhibitor (optional)
-
Quenching solution (e.g., formamide with a tracking dye)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Fluorescence imager or phosphorimager (if using a labeled substrate)
Procedure:
-
Prepare reaction mixtures containing the nicked DNA substrate and varying concentrations of this compound (or DMSO as a vehicle control) in ligation buffer.
-
Initiate the ligation reaction by adding the purified DNA Ligase IV/XRCC4 complex to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding the quenching solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the ligated product from the unligated substrate using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the bands corresponding to the ligated and unligated DNA. The percentage of inhibition is calculated relative to the DMSO control.
-
For determining the inhibitory constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines and determine its IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specific duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
After the incubation period, add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the DNA damage response and apoptosis pathways following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-p53, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with the anti-γ-H2AX primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound, particularly in combination with radiation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates or culture dishes
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
Staining solution (e.g., crystal violet in methanol)
Procedure:
-
Plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and radiation dose to obtain a countable number of colonies.
-
Allow the cells to attach for a few hours.
-
Treat the cells with this compound for a specified duration before and/or after irradiation.
-
Irradiate the cells with varying doses of radiation.
-
Remove the drug-containing medium (if required by the experimental design) and replace it with fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control and plot the data to generate cell survival curves.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The inhibition of DNA Ligase IV by this compound initiates a cascade of cellular events. The accumulation of unrepaired DSBs is recognized by the MRE11-RAD50-NBS1 (MRN) complex, which in turn activates the ATM kinase. Activated ATM then phosphorylates a number of downstream targets, including the histone variant H2AX (forming γ-H2AX), which serves as a scaffold for the recruitment of other DNA repair proteins, and the tumor suppressor protein p53. Phosphorylation of p53 stabilizes it and enhances its transcriptional activity, leading to the expression of pro-apoptotic proteins such as BAX and PUMA, and the cell cycle inhibitor p21. This ultimately triggers both the intrinsic and extrinsic pathways of apoptosis.
Caption: Signaling pathway initiated by this compound-mediated inhibition of DNA Ligase IV.
Experimental Workflow for DNA Ligase IV Inhibitor Validation
The process of identifying and validating a selective DNA Ligase IV inhibitor like this compound typically follows a structured workflow.
Caption: General workflow for the validation of a selective DNA Ligase IV inhibitor.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its high selectivity for DNA Ligase IV and potent cytotoxic effects in cancer cells underscore its therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development of this compound and other DNA Ligase IV inhibitors. Future studies should continue to explore the full range of its efficacy in various cancer models and its potential for synergistic combinations with existing cancer treatments.
References
SCR130: A Targeted Approach to Disrupting DNA Double-Strand Break Repair in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved sophisticated repair mechanisms to counteract these lesions, with Non-Homologous End Joining (NHEJ) being a predominant pathway. In the context of cancer, targeting these repair pathways presents a promising therapeutic strategy to induce synthetic lethality and enhance the efficacy of conventional treatments like radiotherapy. This technical guide delves into the role of SCR130, a potent and specific small-molecule inhibitor of DNA Ligase IV, a crucial enzyme in the NHEJ pathway. We will explore its mechanism of action, provide detailed experimental protocols for its characterization, present quantitative data on its efficacy, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target: The NHEJ Pathway
This compound is a derivative of SCR7, developed to exhibit enhanced efficacy and specificity as an inhibitor of the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is a major cellular mechanism for the repair of DNA double-strand breaks.[3][4] Unlike homologous recombination, NHEJ directly ligates the broken DNA ends without the need for a homologous template, making it active throughout the cell cycle.[5] This process, however, can be error-prone.
The key enzymatic player in the final step of NHEJ is DNA Ligase IV, which, in complex with XRCC4, catalyzes the ligation of the processed DNA ends. This compound specifically targets and inhibits the activity of DNA Ligase IV, thereby preventing the completion of the NHEJ repair process. This inhibition leads to an accumulation of unrepaired DSBs, which can trigger apoptotic cell death in cancer cells.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data regarding its cytotoxic effects and potentiation of radiation therapy.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | 2.2 |
| HeLa | Cervical Cancer | 5.9 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 |
| N114 | - | 11 |
| Reh | B-cell Acute Lymphoblastic Leukemia | 14.1 |
Data sourced from MedchemExpress.
Table 2: Potentiation of Radiation Therapy by this compound
| Cell Line | Treatment | Observed Effect |
| Reh | This compound + 0.5 Gy Radiation | Enhanced cell death |
| Nalm6 | This compound + 1 Gy Radiation | Enhanced cell death |
Data sourced from MedchemExpress.
Signaling Pathways and Experimental Workflows
The Non-Homologous End Joining (NHEJ) Pathway and this compound Inhibition
The following diagram illustrates the key steps of the classical NHEJ pathway and the point of inhibition by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Impact of DNA ligase IV on nonhomologous end joining pathways during class switch recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 5. Non-homologous end joining - Wikipedia [en.wikipedia.org]
From SCR7 to SCR130: A Technical Overview of a Novel DNA Ligase IV Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and development of SCR130, a potent derivative of the non-homologous end-joining (NHEJ) inhibitor, SCR7. This compound demonstrates significantly enhanced efficacy in inducing cytotoxicity in cancer cell lines, marking a substantial advancement in the development of small-molecule inhibitors targeting DNA repair pathways for therapeutic purposes. This document provides a comprehensive overview of the mechanism of action, comparative efficacy, and the experimental protocols utilized in the evaluation of this compound.
Introduction: The Limitations of SCR7 and the Need for Optimization
SCR7 is a known inhibitor of DNA Ligase IV, a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1][2] By blocking NHEJ, SCR7 can enhance the efficiency of homology-directed repair (HDR) in CRISPR/Cas9-mediated genome editing and has been investigated as a potential anti-cancer agent.[3][4][5] However, a significant drawback of SCR7 is its relatively high IC50 values in various cancer cell lines, which has prompted the development of more potent derivatives.
The Advent of this compound: A More Potent Spiro-Derivative
To address the limitations of SCR7, researchers derivatized its core structure by introducing a spiro ring, leading to the identification of a novel and more potent NHEJ inhibitor, this compound. This structural modification resulted in a compound with up to a 20-fold higher efficacy in inducing cytotoxicity in cancer cells compared to its parent compound, SCR7.
Mechanism of Action: Enhanced and Specific Inhibition of DNA Ligase IV
This compound, like SCR7, functions by inhibiting the NHEJ DNA repair pathway. However, it exhibits a more specific and potent action against DNA Ligase IV.
Key aspects of this compound's mechanism of action include:
-
Specific Inhibition of DNA Ligase IV: this compound demonstrates high specificity for DNA Ligase IV, with minimal to no inhibitory effects on DNA Ligase I and DNA Ligase III. This specificity was confirmed in Ligase IV-null cell lines, where this compound showed significantly less cytotoxicity compared to wild-type cells.
-
Accumulation of DNA Double-Strand Breaks: By inhibiting DNA Ligase IV, this compound prevents the repair of DNA double-strand breaks, leading to their accumulation within the cell.
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers programmed cell death. This compound has been shown to activate both the intrinsic and extrinsic pathways of apoptosis. This is evidenced by the loss of mitochondrial membrane potential and the activation of key apoptotic proteins.
-
Potentiation of Radiation Therapy: this compound can enhance the cytotoxic effects of ionizing radiation in cancer cells, suggesting its potential use as a radiosensitizer in cancer treatment. However, some studies suggest that the radiosensitizing effects might be cell-line specific and that cancer cells could develop escape mechanisms, such as the upregulation of Ligase IV.
Quantitative Data Summary
The following tables summarize the comparative quantitative data for SCR7 and this compound, highlighting the enhanced potency of this compound.
| Cell Line | SCR7 IC50 (μM) | This compound IC50 (μM) | Fold Increase in Efficacy |
| Nalm6 | ~50 | 2.2 | ~22.7 |
| Reh | Not specified | 14.1 | Not applicable |
| HeLa | 44 | 5.9 | ~7.5 |
| CEM | Not specified | 6.5 | Not applicable |
| N114 (Ligase IV-null) | Not specified | 11 | Not applicable |
| A549 | 34 | Not specified | Not applicable |
| T47D | 8.5 | Not specified | Not applicable |
| A2780 | 120 | Not specified | Not applicable |
| HT1080 | 10 | Not specified | Not applicable |
| MCF7 | 40 | Not specified | Not applicable |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
In Vitro DNA End-Joining Assay
-
Objective: To determine the inhibitory effect of this compound on the activity of DNA ligases.
-
Methodology:
-
Rat tissue extracts or purified DNA Ligase I, III, or IV/XRCC4 complex are used as the source of ligase activity.
-
Oligomeric DNA substrates with compatible or non-compatible ends are incubated with the ligase source in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
The reaction is typically incubated for 2 hours at 25°C.
-
The reaction products are then resolved on an 8% denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is dried and exposed to a phosphor screen, and the signals are detected and quantified using a PhosphorImager and analysis software.
-
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Methodology (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of this compound (e.g., 7-21 μM) for a specified period, typically 48 hours.
-
After the incubation period, MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader. The percentage of viable cells is calculated relative to the untreated control, and the IC50 value is determined.
-
-
Methodology (Trypan Blue Exclusion Assay):
-
Cells are treated with this compound as described above.
-
After treatment, cells are harvested and stained with trypan blue.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
The percentage of viable cells is calculated to determine the cytotoxic effect of the compound.
-
Apoptosis Assays
-
Objective: To investigate the mechanism of cell death induced by this compound.
-
Methodology (Annexin V-PI Staining):
-
Cells are treated with this compound for a defined period (e.g., 48 hours).
-
The cells are then harvested, washed, and resuspended in an Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
-
Methodology (JC-1 Assay for Mitochondrial Membrane Potential):
-
Cells are treated with this compound.
-
The cells are then incubated with the JC-1 dye.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.
-
The change in fluorescence is quantified by flow cytometry or a fluorescence plate reader.
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of proteins involved in DNA repair and apoptosis following this compound treatment.
-
Methodology:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., p-p53, BCL2, MCL1, CYTOCHROME C, BAX, BAK).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the NHEJ pathway by this compound.
Caption: Workflow for the development and evaluation of this compound.
Caption: Apoptotic signaling pathways induced by this compound.
Conclusion
This compound represents a significant improvement over its predecessor, SCR7, as a small-molecule inhibitor of DNA Ligase IV. Its enhanced potency and specificity make it a promising candidate for further development as a cancer therapeutic agent, both as a standalone treatment and in combination with radiotherapy. The detailed characterization of this compound provides a strong foundation for future preclinical and clinical investigations into its efficacy and safety profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, this compound and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Specificity of SCR130 for DNA Ligase IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SCR130, a potent and specific inhibitor of human DNA Ligase IV. It details the quantitative data supporting its specificity, the experimental protocols for assessing its activity, and its mechanism of action within the Non-Homologous End Joining (NHEJ) DNA repair pathway.
Introduction
This compound is a small molecule inhibitor derived from SCR7, developed to exhibit enhanced efficacy and specificity in targeting the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is a crucial mechanism for repairing DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage. A key enzyme in this pathway is DNA Ligase IV (LIG4), which catalyzes the final step of sealing the broken DNA strands.[2] Inhibition of LIG4 is a promising strategy in cancer therapy, as it can lead to the accumulation of DSBs in cancer cells, ultimately triggering apoptosis.[2] this compound has been identified as a specific inhibitor of LIG4, with minimal effects on other human DNA ligases, namely DNA Ligase I (LIG1) and DNA Ligase III (LIG3).[2] This specificity is critical for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Data on this compound Specificity
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | 2.2 |
| HeLa | Cervical Cancer | 5.9 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 |
| N114 (LIG4-null) | - | 11.0 |
| Reh | B-cell Acute Lymphoblastic Leukemia | 14.1 |
Data compiled from MedchemExpress and Selleck Chemicals product datasheets.
The significantly higher IC50 value in the LIG4-null cell line (N114) compared to the wild-type cell lines indicates that the cytotoxic effect of this compound is primarily mediated through the inhibition of DNA Ligase IV. Further studies have qualitatively shown that this compound has minimal or no inhibitory effect on the joining mediated by DNA Ligase I and DNA Ligase III.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the catalytic activity of DNA Ligase IV within the NHEJ pathway. The binding of this compound to the DNA binding domain of LIG4 is thought to be the primary mechanism of inhibition, preventing the final ligation step of DSB repair. This leads to an accumulation of unrepaired DSBs, which in turn activates downstream apoptotic pathways, leading to cancer cell death.
Non-Homologous End Joining (NHEJ) Pathway and this compound Inhibition
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound on DNA Ligase IV.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the specificity and efficacy of this compound.
In Vitro DNA End-Joining Assay
This assay is fundamental for directly assessing the inhibitory effect of this compound on the enzymatic activity of DNA ligases.
Objective: To determine the inhibitory effect of this compound on the end-joining activity of purified human DNA Ligase I, III, and IV.
Materials:
-
Purified human DNA Ligase I, DNA Ligase III/XRCC1 complex, and DNA Ligase IV/XRCC4 complex.
-
Linearized plasmid DNA (e.g., pUC19 linearized with a restriction enzyme like EcoRI).
-
This compound (dissolved in DMSO).
-
10x DNA Ligase Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.8, 100 mM MgCl₂, 50 mM DTT, 10 mM ATP).
-
DMSO (vehicle control).
-
Agarose gel electrophoresis system.
-
DNA staining dye (e.g., ethidium bromide or SYBR Safe).
-
Gel documentation system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Linearized plasmid DNA (100-200 ng)
-
10x DNA Ligase Reaction Buffer (2 µL)
-
This compound at various concentrations (e.g., 1, 10, 50, 100, 200 µM) or DMSO as a control.
-
Purified DNA Ligase (e.g., 50-100 ng of LIG4/XRCC4).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 6x DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 100V for 1 hour.
-
Visualization and Analysis: Stain the gel with a DNA staining dye and visualize the DNA bands using a gel documentation system. The conversion of linear plasmid DNA into higher molecular weight forms (dimers, trimers, etc.) indicates DNA end-joining. Quantify the band intensities to determine the percentage of inhibition at each this compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a small molecule inhibitor to its target protein within a cellular context.
Objective: To confirm the engagement of this compound with DNA Ligase IV in intact cells.
Materials:
-
Human cancer cell line (e.g., HeLa or Nalm6).
-
This compound (dissolved in DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Protease inhibitor cocktail.
-
PCR tubes and a thermal cycler.
-
Lysis buffer (e.g., RIPA buffer).
-
Bradford assay reagents.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibody against DNA Ligase IV.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10 µM) or DMSO for 1-2 hours.
-
Harvesting and Resuspension: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification and Western Blotting:
-
Collect the supernatant and determine the protein concentration using a Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using an antibody specific for DNA Ligase IV.
-
-
Analysis: Quantify the band intensities of DNA Ligase IV in the soluble fraction at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates stabilization of DNA Ligase IV upon this compound binding.
Experimental Workflow for Assessing this compound Specificity
Caption: A logical workflow for determining the specificity of this compound for DNA Ligase IV.
Conclusion
References
Unlocking a New Front in Oncology: The Therapeutic Potential of SCR130
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the relentless pursuit of novel cancer therapies, targeting the intricate DNA damage response (DDR) network of tumor cells has emerged as a highly promising strategy. SCR130, a novel small-molecule inhibitor, is at the forefront of this approach, demonstrating significant potential in preclinical oncology. This technical guide provides an in-depth exploration of this compound, consolidating the current understanding of its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic promise. This compound selectively targets DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, a major DNA double-strand break repair mechanism. By inhibiting this pathway, this compound induces a cascade of events culminating in cancer cell apoptosis, and notably, sensitizes tumor cells to radiotherapy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer treatment.
Mechanism of Action: Exploiting a Key Vulnerability in Cancer Cells
This compound is a derivative of SCR7, engineered to exhibit approximately 20-fold higher efficacy in inducing cytotoxicity in cancer cell lines.[1] Its primary mechanism of action is the specific inhibition of DNA Ligase IV, a crucial component of the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage.
In many cancer cells, other DNA repair pathways, such as homologous recombination, are often impaired. This renders them highly dependent on the NHEJ pathway for survival. By inhibiting DNA Ligase IV, this compound effectively blocks this critical repair mechanism, leading to an accumulation of unrepaired DSBs.[2] This accumulation of catastrophic DNA damage triggers a cellular crisis, ultimately leading to programmed cell death, or apoptosis, through the activation of both intrinsic and extrinsic pathways.[1]
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of DNA Ligase IV by this compound initiates a signaling cascade that culminates in apoptosis. The accumulation of DNA double-strand breaks (DSBs) activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a master regulator of the DNA damage response. Activated pATM then phosphorylates and activates the tumor suppressor protein p53.
Activated p53 orchestrates the apoptotic response through two primary arms:
-
The Intrinsic (Mitochondrial) Pathway: p53 upregulates the expression of pro-apoptotic proteins BAX and BAK, while downregulating the anti-apoptotic proteins BCL2 and MCL1. This shift in the balance of BCL-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of Cytochrome C and SMAC/DIABLO from the mitochondria into the cytoplasm. Cytochrome C then binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases-3 and -7.
-
The Extrinsic (Death Receptor) Pathway: this compound treatment has also been observed to increase the expression of the FAS death receptor. The binding of the Fas ligand (FasL) to the FAS receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of the initiator caspase-8. Activated caspase-8 can then directly activate the executioner caspases and also cleave the BH3-only protein Bid to its truncated form, tBid, which further amplifies the intrinsic pathway by activating BAX and BAK.
The convergence of both pathways on the executioner caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound-Induced Apoptotic Signaling Pathway.
Preclinical Efficacy: In Vitro Studies
This compound has demonstrated potent cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in inducing cell death at micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | 2.2 |
| HeLa | Cervical Cancer | 5.9 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 |
| N114 | Not Specified | 11.0 |
| Reh | B-cell Acute Lymphoblastic Leukemia | 14.1 |
| Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48 hours of treatment. |
Furthermore, a key therapeutic advantage of this compound lies in its ability to potentiate the effects of ionizing radiation. Co-administration of this compound with gamma-radiation has been shown to enhance cell death in Reh and Nalm6 cell lines, suggesting a synergistic effect that could be exploited in clinical settings to improve the efficacy of radiotherapy.
At present, there is no publicly available data from in vivo studies of this compound in animal models. Such studies will be crucial in determining the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy and safety in a whole-organism context.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the activity of this compound. It is important to note that specific parameters may vary based on the cell lines and experimental conditions used in the original studies.
Cell Viability and Cytotoxicity Assay (e.g., MTT or Trypan Blue Exclusion)
This assay is used to determine the concentration-dependent effect of this compound on cancer cell viability and to calculate the IC50 values.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Trypan Blue Exclusion Assay:
-
Harvest the cells and stain with Trypan Blue.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is employed to detect and quantify the levels of specific proteins involved in the DNA damage response and apoptotic pathways following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ATM, p-p53, BAX, BCL2, Caspase-3, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound and a vehicle control. Harvest the cells, including any floating cells in the medium.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and an early event in the intrinsic apoptotic pathway.
-
Cell Treatment: Treat cells with this compound and appropriate controls (e.g., a vehicle control and a positive control for mitochondrial depolarization like CCCP).
-
JC-1 Staining:
-
Incubate the cells with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers that fluoresce green.
-
-
Analysis: The change in mitochondrial membrane potential can be quantified by measuring the ratio of red to green fluorescence using a fluorescence microscope, a microplate reader, or a flow cytometer.
Experimental Workflow for Assessing this compound's Radiosensitizing Potential
Caption: Workflow for assessing this compound's radiosensitizing potential.
Clinical Development and Future Perspectives
A thorough search of clinical trial registries indicates that this compound has not yet entered clinical trials. The current body of evidence is based on preclinical in vitro studies. The promising cytotoxicity data and, in particular, its ability to act as a radiosensitizer, strongly support its continued development.
The next critical steps for advancing this compound towards clinical application will involve:
-
In Vivo Efficacy and Toxicology Studies: Comprehensive studies in animal models of cancer are necessary to evaluate the efficacy, safety, tolerability, and pharmacokinetic/pharmacodynamic profile of this compound.
-
Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy will be crucial for the design of successful clinical trials. This could include tumors with deficiencies in other DNA repair pathways.
-
Combination Therapy Optimization: Further preclinical studies are needed to optimize the dosing and scheduling of this compound in combination with radiotherapy and potentially other DNA-damaging chemotherapeutic agents.
Conclusion
This compound represents a promising new agent in the field of oncology, with a well-defined mechanism of action that targets a key vulnerability in cancer cells. Its ability to specifically inhibit the NHEJ pathway, leading to apoptosis and radiosensitization, provides a strong rationale for its further development as a novel cancer therapeutic. The data presented in this guide underscore the significant potential of this compound and provide a solid foundation for future research aimed at translating this promising preclinical candidate into a clinically effective treatment for cancer patients.
References
The Foundational Science Behind NHEJ Inhibition by SCR130: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The repair of DNA double-strand breaks (DSBs) is critical for maintaining genomic integrity. The non-homologous end joining (NHEJ) pathway is the primary mechanism for repairing these lesions in human cells. In the context of cancer therapy, inhibiting NHEJ can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy, leading to increased cell death. SCR130 has emerged as a potent and specific small molecule inhibitor of NHEJ. This technical guide provides an in-depth overview of the foundational science behind this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes.
Mechanism of Action: Specific Inhibition of DNA Ligase IV
This compound is a derivative of SCR7, developed to have enhanced efficacy in inhibiting the NHEJ pathway.[1][2] The core of its mechanism lies in the specific inhibition of DNA Ligase IV (LIG4) , a critical enzyme that catalyzes the final ligation step in the NHEJ cascade.[1][2]
This compound is reported to bind to the DNA-binding domain (DBD) of LIG4.[3] This interaction prevents LIG4 from engaging with the broken DNA ends, thereby abrogating the end-joining process. The result is an accumulation of unrepaired DSBs within the cell. This accumulation of DNA damage triggers downstream signaling pathways that ultimately lead to programmed cell death, or apoptosis.
Specificity studies have demonstrated that this compound shows minimal to no inhibitory effects on DNA Ligase I and Ligase III, highlighting its targeted action within the DNA repair machinery. This specificity is further corroborated by the observation that cell lines deficient in LIG4 exhibit the least cytotoxicity when treated with this compound, confirming that its primary mode of action is LIG4-dependent.
Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines
The efficacy of this compound has been quantified across various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth. The following table summarizes the reported IC50 values for this compound after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nalm6 | Acute Lymphoblastic Leukemia | 2.2 | |
| HeLa | Cervical Cancer | 5.9 | |
| CEM | Acute Lymphoblastic Leukemia | 6.5 | |
| N114 | Ligase IV-null | 11 | |
| Reh | Acute Lymphoblastic Leukemia | 14.1 |
Signaling Pathways
The Non-Homologous End Joining (NHEJ) Pathway and this compound Inhibition
The canonical NHEJ pathway is a multi-step process involving the recognition of a DNA double-strand break, the processing of the DNA ends, and the final ligation. This compound disrupts this pathway at the final, critical step.
This compound-Induced Apoptotic Signaling
The accumulation of DSBs due to NHEJ inhibition by this compound triggers a cascade of events leading to apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of the ATM/p53 signaling axis and subsequent changes in mitochondrial membrane potential and caspase activation.
Experimental Protocols
In Vitro NHEJ Inhibition Assay
This assay assesses the ability of this compound to inhibit the joining of linearized plasmid DNA by cell extracts.
Methodology:
-
Prepare Cell Extracts:
-
Culture cells (e.g., HeLa) to a high density.
-
Harvest and wash cells with cold PBS.
-
Prepare nuclear or whole-cell extracts using established protocols.
-
-
Prepare DNA Substrate:
-
Linearize a plasmid (e.g., pBluescript SK) with a restriction enzyme (e.g., EcoRI).
-
Purify the linearized DNA.
-
-
End-Joining Reaction:
-
In a microcentrifuge tube, combine:
-
Cell extract (10-20 µg of protein)
-
Linearized plasmid DNA (100-200 ng)
-
NHEJ reaction buffer (containing ATP, DTT, and other necessary components)
-
Varying concentrations of this compound or DMSO (vehicle control)
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
Terminate the reaction by adding a stop solution (e.g., SDS and Proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands using a fluorescent dye (e.g., ethidium bromide or SYBR Green). Inhibition of NHEJ is indicated by a decrease in the formation of higher-order DNA multimers (dimers, trimers, etc.) and a corresponding increase in the amount of linear monomer.
-
Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 48 hours). Include untreated and vehicle controls.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more 1X Annexin V binding buffer to each sample.
-
Analyze the cells immediately by flow cytometry.
-
Data is typically presented as a quadrant plot:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Mitochondrial Membrane Potential (ΔΨm) Assessment using JC-1
The JC-1 assay is used to measure the change in mitochondrial membrane potential, a key indicator of intrinsic apoptosis.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound as described for the Annexin V assay.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution in pre-warmed cell culture medium.
-
Add the staining solution to the cells and incubate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Analysis:
-
Wash the cells with an assay buffer.
-
Analyze the cells by fluorescence microscopy or a fluorescence plate reader.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Western Blotting for DNA Repair and Apoptotic Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in the DNA damage response and apoptosis following this compound treatment.
Methodology:
-
Protein Extraction:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, p-ATM, p-p53, cleaved PARP, cleaved Caspase-3, Bcl-2 family proteins). A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the bands can be quantified to determine relative protein levels.
-
Conclusion
This compound represents a significant advancement in the development of targeted inhibitors of the NHEJ pathway. Its specific action on DNA Ligase IV leads to the accumulation of DNA double-strand breaks, ultimately inducing apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of NHEJ inhibition in cancer treatment. The continued investigation of this compound and similar compounds holds promise for the development of novel and effective anti-cancer strategies.
References
Methodological & Application
Determining the Optimal Concentration of SCR130 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of SCR130 for in vitro studies. This compound is a potent and specific inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting this pathway, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapeutics.[1][2][3] This document outlines the mechanism of action of this compound, protocols for key in vitro assays, and guidance on data interpretation to identify the most effective concentration for your specific research needs.
Mechanism of Action
This compound is a derivative of SCR7 and acts as a small molecule inhibitor of DNA Ligase IV.[1][2] DNA Ligase IV is the final enzyme in the NHEJ pathway, responsible for sealing the phosphodiester backbone of DNA after a double-strand break. By specifically inhibiting Ligase IV, this compound leads to an accumulation of unrepaired DNA double-strand breaks. This accumulation triggers a cellular stress response, ultimately activating both intrinsic and extrinsic apoptotic pathways, leading to cancer cell death.
The signaling pathway below illustrates the role of DNA Ligase IV in the NHEJ pathway and the point of intervention for this compound.
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.
Data Presentation: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values of this compound in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | 2.2 |
| HeLa | Cervical Cancer | 5.9 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 |
| N114 | Ligase IV-null cell line | 11 |
| Reh | B-cell Acute Lymphoblastic Leukemia | 14.1 |
Note: The higher IC50 in the Ligase IV-null cell line (N114) confirms the specificity of this compound for its target.
Experimental Protocols
To determine the optimal concentration of this compound for your in vitro studies, a dose-response evaluation using a cell viability assay is recommended as the initial step. Subsequently, assays to confirm the mechanism of action, such as apoptosis and target engagement assays, should be performed at concentrations around the determined IC50 value.
The following workflow outlines the recommended experimental approach.
Caption: Experimental workflow for determining the optimal this compound concentration.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a chosen cancer cell line.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound from your stock solution in complete medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 48 hours (or your desired time point) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is to confirm that this compound induces apoptosis in the selected cell line.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Protocol 3: Western Blot Analysis for Apoptotic and DNA Damage Markers
This protocol is to investigate the molecular mechanism of this compound-induced apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p53, anti-BAX, anti-BCL2, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
Determine the protein concentration using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
-
Analyze the changes in the expression levels of the target proteins in response to this compound treatment. An increase in pro-apoptotic proteins like p-p53 and BAX, and a decrease in anti-apoptotic proteins like BCL2, would confirm the apoptotic mechanism. An increase in γH2AX would indicate the accumulation of DNA double-strand breaks.
-
By following these protocols, researchers can effectively determine the optimal concentration of this compound for their in vitro studies and gain a deeper understanding of its mechanism of action in their specific cancer cell models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, this compound and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-treatment of SCR130 and Ionizing Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation (IR) is a cornerstone of cancer therapy, inducing cell death primarily through the generation of DNA double-strand breaks (DSBs).[1][2][3][4][5] However, cancer cells can develop resistance to radiation by activating robust DNA repair mechanisms. One of the major pathways for DSB repair in mammalian cells is the Non-Homologous End Joining (NHEJ) pathway. Targeting this pathway presents a promising strategy to enhance the efficacy of radiotherapy.
SCR130 is a novel, potent, and specific small-molecule inhibitor of DNA Ligase IV, a crucial enzyme in the NHEJ pathway. By inhibiting DNA Ligase IV, this compound prevents the repair of DSBs, leading to an accumulation of DNA damage and subsequent activation of apoptotic pathways, ultimately causing cancer cell death. Preclinical studies have demonstrated that co-treatment with this compound can potentiate the cytotoxic effects of ionizing radiation in cancer cells, suggesting its potential as a radiosensitizer.
These application notes provide detailed protocols for the co-treatment of cancer cells with this compound and ionizing radiation, along with methods for assessing the synergistic effects on cell viability, survival, and relevant signaling pathways.
Mechanism of Action
Ionizing radiation induces DSBs in the DNA of cancer cells. The NHEJ pathway, a primary mechanism for repairing these breaks, involves the action of several proteins, culminating in the ligation of the broken DNA ends by DNA Ligase IV. This compound specifically inhibits DNA Ligase IV, preventing the final step of NHEJ. This leads to an accumulation of unrepaired DSBs, which triggers cell cycle arrest and activates both intrinsic and extrinsic apoptotic pathways, resulting in enhanced cancer cell death.
Data Presentation
Table 1: In vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Reh | Leukemia | 14.1 |
| HeLa | Cervical Cancer | 5.9 |
| CEM | Leukemia | 6.5 |
| Nalm6 | Leukemia | 2.2 |
| N114 | Not Specified | 11 |
Table 2: Recommended Concentration Ranges for Co-treatment Studies
| Parameter | Recommendation |
| This compound Concentration | 0.5 - 2 x IC50 of the cell line |
| Ionizing Radiation Dose | 0.5 - 8 Gy |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines for the study. Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%. Store the stock solution at -20°C or -80°C.
-
Ionizing Radiation: A calibrated radiation source, such as a 137Cs irradiator or an X-ray machine, is required.
Experimental Workflow for Co-treatment
Cell Viability Assay (MTT or a similar assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Treat cells with varying concentrations of this compound.
-
Immediately after adding this compound, irradiate the cells with the desired doses of ionizing radiation.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with radiation alone.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies, representing their reproductive integrity.
-
Seeding: Seed a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to adhere.
-
Treatment: Treat the cells with this compound and/or ionizing radiation as described in the cell viability protocol.
-
Incubation: Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in DNA damage response and apoptosis.
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, p-ATM, p-p53, cleaved PARP, cleaved Caspase-3, BAX, BCL2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways to Investigate
The co-treatment of this compound and ionizing radiation is expected to modulate several key signaling pathways.
Conclusion
The combination of this compound and ionizing radiation represents a promising therapeutic strategy to overcome radioresistance in cancer. The protocols outlined in these application notes provide a comprehensive framework for investigating the synergistic effects of this co-treatment. By elucidating the underlying molecular mechanisms, researchers can further validate the potential of this compound as a clinical radiosensitizer and contribute to the development of more effective cancer therapies.
References
Application Notes and Protocols for SCR130 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SCR130, a potent inhibitor of DNA Ligase IV, in cell culture experiments. This compound is a valuable tool for studying DNA repair mechanisms, inducing apoptosis in cancer cells, and potentially enhancing the efficacy of radiotherapy.
Introduction
This compound is a small molecule inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] It specifically targets DNA Ligase IV, a critical enzyme in this pathway, with minimal to no effect on Ligase I and Ligase III.[1][2] By inhibiting DNA Ligase IV, this compound leads to an accumulation of DNA double-strand breaks (DSBs), which in turn triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[1] This targeted mechanism of action makes this compound a subject of interest in cancer therapeutics, particularly in sensitizing cancer cells to radiation therapy.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 418.30 g/mol | |
| Solubility in DMSO | 84 mg/mL (200.81 mM) | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble |
Note on DMSO: For cell culture applications, it is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of this compound. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity. A dose-response curve for DMSO on the specific cell line being used is recommended to determine the optimal concentration.
Biological Activity
This compound exhibits cytotoxic effects across various cancer cell lines by inhibiting the NHEJ pathway and inducing apoptosis.
Table 2: In Vitro Efficacy of this compound
| Cell Line | IC50 Value (48 hours) | Description | Source(s) |
| Nalm6 | 2.2 µM | Human B-cell precursor leukemia | |
| HeLa | 5.9 µM | Human cervical cancer | |
| CEM | 6.5 µM | Human T-cell acute lymphoblastic leukemia | |
| N114 | 11 µM | (Cell type not specified in source) | |
| Reh | 14.1 µM | Human B-cell precursor leukemia |
Treatment with this compound has been shown to lead to a concentration-dependent increase in apoptotic cells. This is accompanied by an increase in the expression of apoptotic markers such as p-p53, BAX, BAK, and Cytochrome C, as well as the activation of caspase 8.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (418.30 g/mol ), calculate the mass required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 4.183 mg of this compound in 1 mL of DMSO.
-
To aid dissolution, the tube can be gently warmed to 37°C and vortexed or sonicated. Ensure the powder is completely dissolved before use.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Cell Treatment Protocol for Viability Assay
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution or other viability assay reagents (e.g., MTT, PrestoBlue)
-
Sterile multi-well plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis. Allow the cells to adhere overnight (for adherent cells).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Cell Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or controls.
-
For suspension cells, add the appropriate volume of the concentrated this compound working solution directly to the cell suspension in the wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).
-
Assessment of Cell Viability: Following incubation, assess cell viability using a suitable method. For a Trypan Blue exclusion assay:
-
Collect the cells (trypsinize if adherent).
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis via inhibition of the NHEJ pathway.
Experimental Workflow for Cell Viability Assay
References
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following SCR130 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the pro-apoptotic effects of SCR130, a selective inhibitor of DNA Ligase IV, through Western blot analysis. The protocols outlined below are designed to facilitate the accurate detection and quantification of key apoptosis markers in cell lysates after treatment with this compound.
Introduction
This compound is a small molecule inhibitor of the nonhomologous end-joining (NHEJ) DNA repair pathway, demonstrating specificity for DNA Ligase IV.[1][2][3] By disrupting the repair of DNA double-strand breaks (DSBs), this compound leads to an accumulation of DNA damage, which subsequently triggers programmed cell death, or apoptosis.[1][4] This induction of apoptosis occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, making this compound a compound of interest for cancer therapeutics. Western blotting is a crucial technique to elucidate the molecular mechanisms by which this compound induces apoptosis, by measuring the changes in the expression levels of key apoptotic regulatory proteins.
Principle of the Assay
Western blotting enables the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. Following treatment of cells with this compound, total protein is extracted and separated by size using gel electrophoresis. The separated proteins are then transferred to a solid membrane, which is subsequently probed with primary antibodies specific to the apoptosis markers of interest. The binding of a primary antibody is detected using a secondary antibody conjugated to an enzyme or fluorophore, allowing for visualization and quantification of the target protein. This method can effectively demonstrate the activation of apoptotic cascades through the detection of cleaved, and therefore activated, forms of proteins like caspases and PARP, as well as shifts in the balance of pro- and anti-apoptotic proteins.
Data Presentation: Expected Effects of this compound on Apoptosis Markers
The following tables summarize the anticipated changes in key apoptosis marker expression and activation following this compound treatment, based on its known mechanism of action. The data presented are illustrative and may vary depending on the cell line, this compound concentration, and treatment duration.
Table 1: Intrinsic Apoptosis Pathway Markers
| Target Protein | Expected Change with this compound Treatment | Protein Function in Apoptosis |
| Bax | Increase | Pro-apoptotic: promotes mitochondrial outer membrane permeabilization (MOMP). |
| Bak | Increase | Pro-apoptotic: works with Bax to induce MOMP. |
| Bcl-2 | Decrease / No Change | Anti-apoptotic: inhibits MOMP by sequestering pro-apoptotic proteins. |
| Mcl-1 | Decrease / No Change | Anti-apoptotic: similar function to Bcl-2. |
| Cytochrome c | Increase in cytosolic fraction | Released from mitochondria following MOMP; activates the apoptosome. |
| Cleaved Caspase-9 | Increase | Initiator caspase of the intrinsic pathway. |
| Cleaved Caspase-3 | Increase | Executioner caspase, activated by initiator caspases. |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis. |
Table 2: Extrinsic Apoptosis Pathway Markers
| Target Protein | Expected Change with this compound Treatment | Protein Function in Apoptosis |
| Fas Receptor (CD95) | Increase | Death receptor that initiates the extrinsic pathway upon ligand binding. |
| Cleaved Caspase-8 | Increase | Initiator caspase of the extrinsic pathway. |
| Cleaved Caspase-3 | Increase | Common executioner caspase for both pathways. |
| Cleaved PARP | Increase | Common substrate of cleaved caspase-3. |
Table 3: DNA Damage Response Markers
| Target Protein | Expected Change with this compound Treatment | Protein Function |
| Phospho-p53 (p-p53) | Increase | Tumor suppressor activated by DNA damage; can induce apoptosis. |
| Phospho-ATM (pATM) | Increase | Kinase that senses DSBs and initiates the DNA damage response. |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, Nalm6, Reh) in appropriate cell culture flasks or plates. Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protein Extraction
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel. Also, load a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody. This is particularly useful for probing with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to confirm equal protein loading.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing apoptosis markers by Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, this compound and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Visualizing DNA Damage Foci Induced by the Novel NHEJ Inhibitor SCR130 using Immunofluorescence
Introduction
SCR130 is a potent and specific small-molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1] The NHEJ pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1] By inhibiting DNA Ligase IV, this compound effectively blocks the final ligation step of NHEJ, leading to an accumulation of unrepaired DSBs.[1] This accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis in cancer cells, making this compound a promising candidate for cancer therapy, both as a standalone agent and as a sensitizer for radiation and chemotherapy.[1]
This application note provides a detailed protocol for the immunofluorescent staining and quantification of DNA damage foci, specifically γH2AX, in cultured cells treated with this compound. The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest cellular responses to the formation of DSBs, and the visualization of distinct γH2AX foci is a widely accepted method for quantifying DNA damage.
Principle
The protocol outlines the treatment of cultured cells with this compound to induce DNA damage, followed by immunofluorescence staining for γH2AX. Cells are fixed and permeabilized to allow for the entry of a primary antibody specific for the phosphorylated form of H2AX. A fluorescently labeled secondary antibody is then used to detect the primary antibody, and the cell nuclei are counterstained with DAPI. The resulting fluorescently labeled foci, each representing a DSB, can then be visualized and quantified using fluorescence microscopy.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced DNA damage.
Representative Data
Treatment of cancer cells with this compound is expected to result in a dose-dependent increase in the number of γH2AX foci per cell, indicative of accumulating DNA double-strand breaks. The following table provides representative data illustrating this expected outcome.
| This compound Concentration (µM) | Treatment Time (hours) | Average γH2AX Foci per Cell (± SEM) |
| 0 (Vehicle Control) | 24 | 2.5 ± 0.5 |
| 5 | 24 | 15.8 ± 2.1 |
| 10 | 24 | 28.3 ± 3.5 |
| 20 | 24 | 45.1 ± 4.2 |
| Note: This data is for illustrative purposes and represents the expected trend. Actual results may vary depending on the cell line and experimental conditions. |
Experimental Protocol
This protocol is optimized for cultured adherent cells grown on coverslips.
Materials and Reagents
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 conjugate
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Glass coverslips and slides
-
Mounting medium
-
Humidified chamber
Experimental Workflow
Caption: Step-by-step workflow for immunofluorescence staining.
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well to cover the coverslips.
-
Incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution to each coverslip and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto glass slides with a drop of mounting medium, cell-side down.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive primary or secondary antibody | Use fresh or validated antibodies. |
| Insufficient this compound concentration or treatment time | Perform a dose-response and time-course experiment. | |
| Over-fixation masking the epitope | Reduce fixation time or use a different fixation method. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Secondary antibody is non-specific | Run a secondary antibody-only control. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Foci are difficult to distinguish | Cells are over-confluent | Seed cells at a lower density. |
| Microscope resolution is too low | Use a higher magnification objective and appropriate imaging settings. |
Conclusion
This application note provides a comprehensive protocol for the immunofluorescent detection and quantification of DNA damage foci induced by the NHEJ inhibitor this compound. This method is a valuable tool for researchers and drug development professionals to study the cellular effects of this compound and other DNA damage-inducing agents, and to assess their potential as cancer therapeutics.
References
Application Notes and Protocols: Determination of SCR130 IC50 in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR130 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1][2] By inhibiting DNA Ligase IV, this compound prevents the repair of DSBs, leading to an accumulation of DNA damage and subsequent activation of apoptotic pathways in cancer cells.[1][3][4] This targeted approach makes this compound a promising candidate for cancer therapy, both as a standalone treatment and in combination with radiation therapy. These application notes provide a summary of the cytotoxic effects of this compound on various cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).
Data Presentation
The following table summarizes the IC50 values of this compound in several cancer cell lines after 48 hours of treatment. This data provides a comparative view of the compound's efficacy across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | 2.2 |
| HeLa | Cervical Cancer | 5.9 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 |
| N114 | 11 | |
| Reh | B-cell Acute Lymphoblastic Leukemia | 14.1 |
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting DNA Ligase IV, a key component of the NHEJ DNA repair pathway. This inhibition leads to the accumulation of DNA double-strand breaks, triggering a cascade of cellular events that culminate in apoptosis. A critical mediator in this process is the tumor suppressor protein p53, which becomes phosphorylated and activated in response to DNA damage. Activated p53 then transcriptionally regulates the expression of pro-apoptotic proteins, leading to programmed cell death through both intrinsic and extrinsic pathways.
Experimental Protocols
IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability. This protocol outlines the steps for determining the IC50 value of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension in complete culture medium to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 10,000 to 50,000 cells per well).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A 2-fold or 3-fold serial dilution is recommended to cover a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, by using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R).
Conclusion
This compound demonstrates potent cytotoxic activity against a range of cancer cell lines by targeting the DNA Ligase IV-dependent NHEJ pathway. The provided protocols offer a standardized method for determining the IC50 of this compound, which is a critical step in its preclinical evaluation. The ability of this compound to induce apoptosis in cancer cells highlights its potential as a valuable therapeutic agent in oncology. Further research is warranted to explore its efficacy in a broader range of cancer types and in in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCR130 Stock Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the long-term storage, stability, and handling of stock solutions of SCR130, a potent inhibitor of DNA Ligase IV-dependent non-homologous end-joining (NHEJ). Adherence to these protocols is crucial for ensuring the integrity and activity of this compound in experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets DNA Ligase IV, a key enzyme in the NHEJ pathway for repairing DNA double-strand breaks (DSBs). By inhibiting NHEJ, this compound leads to an accumulation of DSBs in cancer cells, ultimately triggering apoptosis. This mechanism makes this compound a valuable tool for cancer research and a potential candidate for combination therapies with radiation or other DNA-damaging agents. Given its application in sensitive biological assays, maintaining the stability and purity of this compound stock solutions is paramount for reproducible and reliable results.
Recommended Storage Conditions for this compound Stock Solutions
Proper storage is critical to prevent the degradation of this compound. The following conditions are recommended based on information from various suppliers.
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[1][2][3] | Optimal for long-term storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use cryo-resistant tubes. |
| -20°C | Up to 1 month[1][2] | Suitable for short-term storage. Aliquot to prevent multiple freeze-thaw cycles. |
| 4°C (in DMSO) | Up to 2 weeks | Not recommended for long-term storage. Increased risk of degradation. |
| Room Temperature | Not Recommended | Significant degradation may occur. Solutions should be prepared fresh and used the same day if not stored at recommended temperatures. |
Note: The stability of this compound in aqueous solutions is significantly lower than in DMSO. It is highly recommended to prepare aqueous working solutions fresh from a DMSO stock immediately before use.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass or polypropylene vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound Powder: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to minimize moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood. The molecular weight of this compound is 418.3 g/mol .
-
Calculate DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 239.1 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Assessing the Stability of this compound Stock Solutions via HPLC
This protocol provides a general framework for assessing the stability of this compound stock solutions over time using High-Performance Liquid Chromatography (HPLC). This method allows for the quantification of the parent compound and the detection of potential degradation products.
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation (Time Point Zero):
-
Immediately after preparing the fresh this compound stock solution (T=0), take an aliquot.
-
Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 10-100 µM) with the initial mobile phase composition.
-
Inject the diluted sample into the HPLC system. This will serve as the baseline for stability assessment.
-
-
Storage of Stability Samples:
-
Store the remaining aliquots of the this compound stock solution under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Protect samples from light, especially for room temperature and 4°C conditions.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare the sample for HPLC analysis as described in step 1.
-
Analyze the sample using the same HPLC method.
-
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the peak area of the this compound parent peak at each time point to the peak area at T=0.
-
Calculate the percentage of this compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
A solution is generally considered stable if the concentration of the parent compound remains above 90-95% of the initial concentration.
-
Table 2: Example Stability Data for 10 mM this compound in DMSO
| Storage Condition | Time Point | Purity (% Remaining) | Observations |
| -80°C | 0 | 100% | Clear, colorless solution |
| 1 Month | 99.8% | No change | |
| 3 Months | 99.5% | No change | |
| 6 Months | 99.2% | No change | |
| -20°C | 0 | 100% | Clear, colorless solution |
| 1 Month | 98.5% | No change | |
| 3 Months | 94.2% | Slight decrease in purity | |
| 6 Months | 88.1% | Significant degradation observed | |
| 4°C | 0 | 100% | Clear, colorless solution |
| 1 Week | 95.3% | Minor degradation products detected | |
| 1 Month | 85.7% | Significant degradation | |
| Room Temperature | 0 | 100% | Clear, colorless solution |
| 24 Hours | 92.1% | Degradation products visible | |
| 1 Week | 75.4% | Significant degradation |
This table presents hypothetical data for illustrative purposes. Actual stability may vary and should be determined empirically.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inducing apoptosis through the inhibition of the NHEJ pathway.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for this compound Stability Assessment
The diagram below outlines the key steps in the experimental workflow for evaluating the stability of this compound stock solutions.
References
Application Notes and Protocols for In Vivo Experimental Design Using SCR130 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR130 is a potent and specific small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs). In many cancer cells, which often have deficiencies in other DNA repair pathways like Homologous Recombination, the reliance on NHEJ for survival is heightened. By inhibiting DNA Ligase IV, this compound effectively blocks this crucial repair pathway, leading to an accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.[1][2] this compound is a derivative of SCR7 and has demonstrated significantly higher efficacy in inducing cytotoxicity in cancer cell lines, making it a promising candidate for cancer therapy, both as a standalone agent and as a sensitizer for radiation and other DNA-damaging treatments.[1]
These application notes provide a comprehensive guide for the in vivo experimental design using this compound in mouse models of cancer. Due to the limited availability of published in vivo data for this compound, this document also includes detailed protocols for its parent compound, SCR7, which can serve as a foundational framework for designing this compound experiments.
Mechanism of Action
This compound specifically targets and inhibits DNA Ligase IV. This inhibition prevents the final ligation step in the NHEJ pathway of DNA double-strand break repair. The unrepaired DSBs accumulate, triggering a DNA damage response that ultimately leads to the activation of both intrinsic and extrinsic apoptotic pathways, resulting in cancer cell death.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the available in vitro data for this compound and the in vivo data for its parent compound, SCR7. This information is critical for designing initial in vivo studies with this compound.
Table 1: In Vitro IC50 Values of this compound in Human Cancer Cell Lines (48 hours)
| Cell Line | Cancer Type | IC50 (µM) |
| Nalm6 | B-cell Precursor Leukemia | 2.2 |
| HeLa | Cervical Cancer | 5.9 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 |
| N114 | - | 11 |
| Reh | B-cell Precursor Leukemia | 14.1 |
Table 2: In Vivo Dosing and Administration of SCR7 in Mouse Models
| Mouse Model | Cancer Type | SCR7 Dose | Administration Route | Study Highlights | Reference |
| Swiss albino mice with Dalton's Lymphoma (solid tumor) | Lymphoma | 10 mg/kg | Intraperitoneal (i.p.) | Co-administration with radiation (0.5 Gy) significantly reduced tumor proliferation, equivalent to a 2 Gy radiation dose alone. | Gopalakrishnan et al., 2021 |
| Swiss albino mice with Dalton's Lymphoma (ascites tumor) | Lymphoma | 20 mg/kg | Intraperitoneal (i.p.) | Did not show tumor regression or increased lifespan as a monotherapy. | Selleck Chemicals Product Page |
| BALB/c mice with Dalton's Lymphoma | Lymphoma | 20 mg/kg | Intraperitoneal (i.p.) | Significantly enhanced the cytotoxic effects of radiation. | Selleck Chemicals Product Page |
| Breast adenocarcinoma-induced tumor model | Breast Cancer | 10 mg/kg | Intramuscular (i.m.) | Significantly reduced tumor size and increased lifespan by 4-fold compared to control. | Selleck Chemicals Product Page |
Experimental Protocols
Important Note: As of the latest literature review, specific in vivo protocols for this compound have not been published. The following protocols are based on the successful in vivo application of its parent compound, SCR7, and provide a strong starting point for designing this compound studies. Given that this compound is approximately 20-fold more potent in vitro, dose-finding studies for this compound are highly recommended.
Protocol 1: Evaluation of SCR7 in a Dalton's Lymphoma Solid Tumor Mouse Model (Adapted from Gopalakrishnan et al., 2021)
1. Animal Model and Tumor Induction:
- Mouse Strain: Swiss albino mice.
- Tumor Cells: Dalton's Lymphoma (DLA) cells.
- Procedure: Inject DLA cells subcutaneously into the flank of the mice.
2. Experimental Groups:
- Group 1: Vehicle control (e.g., DMSO or appropriate solvent).
- Group 2: SCR7 alone.
- Group 3: Radiation alone.
- Group 4: SCR7 in combination with radiation.
3. Dosing and Administration:
- SCR7 Formulation: Prepare a stock solution of SCR7 in DMSO and dilute further in a suitable vehicle for injection (e.g., corn oil or a mix of PEG300, Tween80, and ddH2O). A fresh working solution should be prepared on each day of dosing.
- SCR7 Dose: 10 mg/kg body weight.
- Administration Route: Intraperitoneal (i.p.) injection.
- Treatment Schedule:
- Begin treatment on day 12 post-tumor cell injection.
- Administer six doses of SCR7 every alternate day.
4. Radiation Treatment:
- Radiation Doses: 0.5 Gy and 1 Gy.
- Schedule: Administer two doses of radiation on the 12th and 16th day of tumor development.
5. Monitoring and Endpoints:
- Tumor Growth: Measure tumor volume with calipers every other day.
- Body Weight: Monitor body weight as an indicator of toxicity.
- Survival: Record the survival of mice in each group.
- Toxicity Analysis: At the end of the study, collect blood for hematological and biochemical analysis (kidney and liver function tests).
- Histopathology: Collect tumors and major organs for histological analysis.
- Western Blot Analysis: Analyze tumor extracts for the expression of DNA damage and apoptotic markers.
Protocol 2: Proposed In Vivo Experimental Design for this compound
This proposed protocol is a starting point and should be optimized through initial dose-finding and toxicity studies.
1. Preliminary Studies:
- Maximum Tolerated Dose (MTD) Study:
- Administer escalating doses of this compound to non-tumor-bearing mice.
- Monitor for signs of toxicity (e.g., weight loss, behavioral changes, morbidity).
- Establish the MTD for the chosen administration route and schedule.
- Pharmacokinetic (PK) Study:
- Administer a single dose of this compound to mice.
- Collect blood samples at various time points to determine the drug's concentration in plasma over time.
- Analyze key PK parameters such as Cmax, Tmax, half-life, and AUC.
2. Efficacy Study in a Xenograft Mouse Model:
a. Animal Model and Tumor Implantation:
- Mouse Strain: Immunocompromised mice (e.g., NOD/SCID or NSG) are recommended for human cell line xenografts.
- Cell Line Selection: Choose a cancer cell line with a known high sensitivity to this compound in vitro (e.g., Nalm6).
- Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of the mice.
b. Experimental Groups:
- Group 1: Vehicle control.
- Group 2: this compound (low dose).
- Group 3: this compound (high dose).
- Group 4: Positive control (standard-of-care chemotherapy for the chosen cancer type).
- (Optional) Group 5: this compound in combination with radiation.
c. Dosing and Administration:
- This compound Formulation: Prepare a stock solution in DMSO and dilute in an appropriate vehicle for in vivo use.
- This compound Dose: Based on the MTD study. A starting point could be a dose range informed by the relative in vitro potency compared to SCR7 (e.g., if this compound is 20x more potent, a starting dose might be in the range of 0.5 - 2 mg/kg).
- Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the drug's properties.
- Treatment Schedule: Administer daily or on an intermittent schedule (e.g., 5 days on, 2 days off) for a defined period (e.g., 21 days).
d. Monitoring and Endpoints:
- Tumor Growth Inhibition (TGI): Regularly measure tumor volume.
- Body Weight and Clinical Observations: Monitor for any signs of toxicity.
- Survival Analysis: Track the survival of the animals in each group.
- Pharmacodynamic (PD) Markers: At the end of the study, collect tumor tissue to assess the on-target effects of this compound (e.g., increased levels of γH2AX as a marker of DNA damage).
Visualization of Experimental Workflow and Signaling Pathways
Figure 2: General experimental workflow for in vivo studies.
Figure 3: this compound-induced apoptotic signaling pathway.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by SCR130
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR130 is a potent and specific small-molecule inhibitor of DNA Ligase IV, a critical enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1] By inhibiting DNA Ligase IV, this compound prevents the repair of DSBs, leading to an accumulation of DNA damage. This triggers cellular surveillance mechanisms, resulting in cell cycle arrest and the induction of apoptosis, making this compound a promising candidate for cancer therapy.[1][2]
Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry.
Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest
This compound functions by directly inhibiting DNA Ligase IV, which is essential for the final ligation step in the NHEJ pathway. Inhibition of this pathway leads to the accumulation of unrepaired DSBs. This DNA damage activates the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, which in turn phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2.
A key downstream effector of this pathway is the tumor suppressor protein p53. Upon activation by checkpoint kinases, p53 is stabilized and acts as a transcription factor, inducing the expression of several target genes, most notably the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21 binds to and inhibits the activity of cyclin D/CDK4 and cyclin E/CDK2 complexes, which are essential for the progression of the cell cycle from the G1 to the S phase. This inhibition results in the arrest of the cell cycle in the G0/G1 phase, providing the cell with time to repair the DNA damage. If the damage is too severe to be repaired, p53 can initiate apoptosis.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on cell cycle distribution in a representative cancer cell line. This data is intended to be a representative example of expected results and should be confirmed experimentally.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution after 48 hours
| This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle Control) | 55.2 ± 2.5 | 28.1 ± 1.8 | 16.7 ± 1.2 |
| 1 | 62.5 ± 3.1 | 22.4 ± 1.5 | 15.1 ± 1.0 |
| 5 | 75.8 ± 4.2 | 15.3 ± 1.3 | 8.9 ± 0.9 |
| 10 | 83.1 ± 3.9 | 9.7 ± 1.1 | 7.2 ± 0.8 |
| 20 | 88.5 ± 3.5 | 6.2 ± 0.9 | 5.3 ± 0.6 |
Data are presented as mean ± standard deviation of three independent experiments and are for illustrative purposes only.
Table 2: Time-Course Effect of 10 µM this compound on Cell Cycle Distribution
| Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 | 54.8 ± 2.8 | 28.5 ± 1.9 | 16.7 ± 1.3 |
| 12 | 65.4 ± 3.3 | 21.1 ± 1.7 | 13.5 ± 1.1 |
| 24 | 76.2 ± 4.0 | 14.9 ± 1.4 | 8.9 ± 0.9 |
| 48 | 83.1 ± 3.9 | 9.7 ± 1.1 | 7.2 ± 0.8 |
| 72 | 85.6 ± 3.7 | 7.5 ± 1.0 | 6.9 ± 0.7 |
Data are presented as mean ± standard deviation of three independent experiments and are for illustrative purposes only.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in SCR130 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SCR130 in their experiments. This compound is a potent and specific inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway. Its application in cancer research is primarily to induce apoptosis and enhance the sensitivity of cancer cells to radiation therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions as a selective inhibitor of DNA Ligase IV. By binding to this enzyme, this compound prevents the final ligation step in the NHEJ pathway of DNA double-strand break repair. This inhibition leads to an accumulation of unrepaired DNA double-strand breaks, which in turn triggers programmed cell death (apoptosis) through both intrinsic and extrinsic signaling pathways.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO. It is insoluble in water and ethanol. For optimal stability, prepare stock solutions in fresh, high-quality DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
Q3: What is the recommended working concentration for this compound?
A3: The effective concentration of this compound is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. See Table 1 for a summary of reported IC50 values in various cancer cell lines.
Q4: Can this compound be used in combination with other treatments?
A4: Yes, this compound has been shown to potentiate the cytotoxic effects of ionizing radiation in cancer cells. Its ability to inhibit DNA repair makes it a candidate for combination therapies with DNA-damaging agents.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from several factors, ranging from procedural variations to biological differences between cell lines. This guide provides a structured approach to troubleshooting common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Little to no cytotoxic effect observed. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response curve to determine the IC50 for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Cell Line Resistance: Some cell lines exhibit intrinsic resistance to DNA Ligase IV inhibition. | Consider using a different cell line or investigating the expression levels of DNA Ligase IV and other NHEJ pathway components in your current cell line. | |
| Poor Solubility/Stability: this compound may have precipitated out of solution or degraded. | Ensure proper dissolution in high-quality DMSO. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. | |
| High variability between replicate experiments. | Inconsistent Cell Health/Density: Variations in cell confluency or passage number can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments and ensure consistent seeding densities. |
| Pipetting Inaccuracy: Small volumes of concentrated stock solution can be difficult to pipette accurately. | Prepare a sufficient volume of a lower concentration intermediate dilution to increase the pipetting volume for your final working solution. | |
| Discrepancies with published data. | Different Experimental Conditions: Variations in incubation time, cell line passage, or assay methodology can lead to different results. | Carefully review and align your experimental protocol with the published methodology. Pay close attention to details such as serum concentration in the media and the specific endpoint assay used. |
| Off-Target Effects: While this compound is reported to be specific for DNA Ligase IV, off-target effects cannot be entirely ruled out, especially at higher concentrations. The parent compound, SCR7, has been noted for potential lack of selectivity. | Consider including appropriate controls, such as a DNA Ligase IV-null cell line if available, to confirm the on-target effect of this compound. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Nalm6 | B-cell precursor leukemia | 2.2 |
| HeLa | Cervical cancer | 5.9 |
| CEM | T-cell acute lymphoblastic leukemia | 6.5 |
| N114 | - | 11 |
| Reh | B-cell precursor leukemia | 14.1 |
Data compiled from publicly available research.
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxicity of this compound using a colorimetric MTT assay.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptotic Markers (Cleaved PARP and p-p53)
This protocol describes the detection of apoptosis induction by this compound through the analysis of cleaved PARP and phosphorylated p53.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-phospho-p53 (Ser15), anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Mandatory Visualization
Caption: this compound inhibits DNA Ligase IV, leading to apoptosis.
Caption: Workflow for this compound cytotoxicity (MTT) assay.
Optimizing SCR130 treatment duration for maximum efficacy
Welcome to the technical support center for SCR130. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the use of this compound in your experiments. Here, you will find detailed protocols, data interpretation guides, and visualizations to ensure maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and duration for this compound treatment to induce apoptosis?
A1: The optimal concentration and duration are highly dependent on the cell line being used. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific model. A starting point for many cancer cell lines is a concentration range of 1 µM to 25 µM for 24 to 72 hours. Refer to the "General Protocol for Determining Optimal Treatment Duration" below for a detailed methodology.
Q2: I am not observing the expected downstream inhibition of Protein Y phosphorylation after this compound treatment. What are the possible causes?
A2: This could be due to several factors:
-
Suboptimal Treatment Duration: The peak of inhibitory action may occur at a different time point. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended.
-
Compound Inactivity: Ensure the this compound stock solution is prepared correctly and has not undergone excessive freeze-thaw cycles.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to this compound.
-
Incorrect Antibody: Verify the specificity and working concentration of the phospho-Protein Y antibody used for western blotting.
Q3: Does this compound affect the cell cycle? At what duration of treatment can I observe these effects?
A3: Yes, this compound has been observed to induce cell cycle arrest, typically at the G2/M phase, in sensitive cell lines. These effects are usually detectable after 18 to 24 hours of continuous exposure, preceding the onset of significant apoptosis. Flow cytometry analysis of propidium iodide-stained cells is the standard method to assess these changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent drug concentration. | 1. Ensure a single-cell suspension before seeding and mix thoroughly.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS.3. Vortex the diluted drug solution before adding to the wells. |
| No change in target protein levels after 48 hours of treatment. | 1. The chosen time point is too late; the effect may be transient.2. The protein has a long half-life.3. The cell line is resistant. | 1. Perform a time-course experiment with earlier time points (e.g., 4, 8, 16, 24 hours).2. Consider extending the treatment duration to 72 hours.3. Confirm target engagement with a positive control cell line if available. |
| Observed cytotoxicity is lower than expected from published data. | 1. Cell passage number is too high, leading to altered phenotype.2. Differences in cell culture medium or serum concentration.3. this compound has degraded. | 1. Use cells within a consistent and low passage number range.2. Ensure all experimental conditions match the reference protocol.3. Prepare fresh this compound dilutions from a new stock for each experiment. |
Experimental Protocols & Data
General Protocol for Determining Optimal Treatment Duration
This protocol outlines a method to identify the optimal this compound treatment duration for inhibiting cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
2. This compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Treat cells with a range of concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (e.g., 0.1% DMSO).
3. Time-Course Incubation:
- Incubate separate plates for different durations, for example, 24, 48, and 72 hours.
4. Viability Assessment (MTT Assay):
- At the end of each incubation period, add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.
- Solubilize the formazan crystals with DMSO or a solubilization buffer.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
- Plot the dose-response curves and determine the IC50 value for each duration. The optimal duration is typically the one that achieves the desired level of inhibition with the lowest IC50.
Sample Data: this compound IC50 Across Different Durations
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in three different cancer cell lines after treatment for 24, 48, and 72 hours.
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| HT-29 | 15.2 | 8.5 | 4.1 |
| A549 | 22.8 | 12.1 | 7.3 |
| MCF-7 | 10.5 | 5.3 | 2.6 |
This data indicates that the efficacy of this compound is time-dependent, with lower IC50 values achieved with longer treatment durations.
Visualizations
Signaling Pathways & Workflows
Technical Support Center: Addressing SCR130 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to SCR130, a specific inhibitor of DNA Ligase IV, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of human DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA Ligase IV, this compound prevents the final ligation step of NHEJ, leading to an accumulation of unrepaired DSBs. This accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.
Q2: I'm observing a decrease in the cytotoxic effect of this compound in my cancer cell line over time. What could be the reason?
A2: A decreased cytotoxic effect of this compound over time suggests the development of acquired resistance in your cancer cell line. This is a common phenomenon with targeted therapies. Potential mechanisms include the upregulation of the drug target (DNA Ligase IV), activation of alternative DNA repair pathways, or alterations in drug efflux pumps.
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A3: While specific biomarkers for this compound are still under investigation, the expression level of DNA Ligase IV could be a potential indicator. Tumors with high baseline levels of DNA Ligase IV may be more dependent on the NHEJ pathway and thus more sensitive to this compound initially. Conversely, an increase in DNA Ligase IV expression during treatment could be a marker of acquired resistance. Additionally, deficiencies in other DNA repair pathways, such as Homologous Recombination (HR), might sensitize cells to NHEJ inhibition, a concept known as synthetic lethality.
Q4: What is "synthetic lethality" and how can it be applied to overcome this compound resistance?
A4: Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not. In the context of this compound resistance, if cancer cells have become resistant by upregulating an alternative DNA repair pathway (e.g., MMEJ/alt-NHEJ), co-treatment with an inhibitor of that alternative pathway alongside this compound can induce synthetic lethality and effectively kill the resistant cells.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential this compound resistance in your cancer cell line experiments.
Problem: Decreased Cell Death or Increased IC50 of this compound
Possible Cause 1: Upregulation of DNA Ligase IV
-
How to Investigate:
-
Western Blotting: Compare the protein expression levels of DNA Ligase IV in your suspected resistant cell line with the parental (sensitive) cell line. An increase in DNA Ligase IV in the resistant line is a strong indicator.
-
qRT-PCR: Analyze the mRNA expression of the LIG4 gene to determine if the upregulation is occurring at the transcriptional level.
-
-
Troubleshooting Strategies:
-
Increase this compound Concentration: A moderate increase in the concentration of this compound may be sufficient to overcome the increased levels of DNA Ligase IV. However, be mindful of potential off-target effects at very high concentrations.
-
Combination Therapy: Consider combining this compound with other DNA damaging agents (e.g., radiation, certain chemotherapeutics) to overwhelm the repair capacity of the cells.
-
Possible Cause 2: Activation of Alternative DNA Repair Pathways
-
How to Investigate:
-
Western Blotting: Analyze the expression levels of key proteins in other DNA repair pathways, such as RAD51 (Homologous Recombination), PARP1, and DNA Ligase IIIα (Alternative-NHEJ/MMEJ). Upregulation of these proteins in the resistant line may indicate a shift in reliance to these pathways.
-
Functional Assays:
-
Comet Assay (Neutral): An increase in the repair of double-strand breaks (shorter comet tails) in the presence of this compound in the resistant line compared to the sensitive line suggests the activation of alternative repair mechanisms.
-
Homologous Recombination (HR) Assay: Utilize reporter-based assays to directly measure the efficiency of HR in resistant versus sensitive cells.
-
-
-
Troubleshooting Strategies:
-
Synthetic Lethality Approach: Co-treat the resistant cells with this compound and an inhibitor of the upregulated alternative pathway. For example, if PARP1 is upregulated, a combination with a PARP inhibitor (e.g., Olaparib) could be effective. If MMEJ is implicated, an inhibitor of Polymerase Theta (Polθ) could be considered.
-
Possible Cause 3: Altered Drug Influx/Efflux
-
How to Investigate:
-
Western Blotting: Examine the expression of common multidrug resistance proteins (e.g., P-glycoprotein/MDR1, MRP1).
-
Drug Accumulation Assays: Use fluorescently labeled compounds or analytical methods to measure the intracellular concentration of this compound in sensitive versus resistant cells.
-
-
Troubleshooting Strategies:
-
Co-treatment with Efflux Pump Inhibitors: If increased efflux is confirmed, co-treatment with known inhibitors of the identified efflux pump (e.g., Verapamil for P-glycoprotein) may restore this compound sensitivity.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Nalm6 | Acute Lymphoblastic Leukemia | 2.2 | [1] |
| HeLa | Cervical Cancer | 5.9 | [1] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 | [1] |
| N114 | Not Specified | 11 | [1] |
| Reh | Acute Lymphoblastic Leukemia | 14.1 | [1] |
Table 2: Troubleshooting this compound Resistance
| Potential Resistance Mechanism | Investigative Experiment | Expected Result in Resistant Cells | Troubleshooting Strategy |
| Upregulation of DNA Ligase IV | Western Blot for DNA Ligase IV | Increased protein expression | Increase this compound concentration or combine with DNA damaging agents. |
| Activation of Alt-NHEJ/MMEJ | Western Blot for PARP1, Ligase IIIα | Increased protein expression | Co-treat with a PARP inhibitor or a Polθ inhibitor (Synthetic Lethality). |
| Activation of Homologous Recombination | Western Blot for RAD51 | Increased protein expression | Co-treat with an HR inhibitor (e.g., a RAD51 inhibitor). |
| Increased Drug Efflux | Western Blot for MDR1/MRP1 | Increased protein expression | Co-treat with an efflux pump inhibitor (e.g., Verapamil). |
Experimental Protocols
1. Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
-
-
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Subculture and Dose Escalation: When the cells reach 70-80% confluency, subculture them into a fresh medium with a slightly increased concentration of this compound (e.g., 1.2-1.5 fold increase).
-
Monitor and Repeat: Continuously monitor the cells for growth. If significant cell death is observed, maintain the current this compound concentration until the cells adapt and resume proliferation. Repeat the dose escalation step.
-
Establishment of Resistant Line: Continue this process for several months until the cells can proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50).
-
Characterization: Periodically assess the IC50 of the evolving cell population to monitor the development of resistance. Once a stable resistant line is established, characterize it for the potential resistance mechanisms described in the troubleshooting guide.
-
2. Western Blotting for DNA Repair Proteins
-
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNA Ligase IV, anti-RAD51, anti-PARP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between sensitive and resistant cells.
-
3. Clonogenic Survival Assay
-
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
-
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing single cells to form colonies.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes.
-
Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect of this compound on cell viability.
-
4. Comet Assay (Neutral)
-
Materials:
-
Sensitive and resistant cells
-
Low melting point agarose
-
Comet slides
-
Lysis buffer
-
Neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope
-
-
Procedure:
-
Cell Embedding: Mix a single-cell suspension with low melting point agarose and pipette onto a comet slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving the DNA embedded in the agarose.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer and apply an electric field. Fragmented DNA (from DSBs) will migrate out of the nucleus, forming a "comet tail".
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
-
Mandatory Visualizations
References
Technical Support Center: Improving the Bioavailability of SCR130 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of improving the in vivo bioavailability of the DNA Ligase IV inhibitor, SCR130.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a potent and specific inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1] By inhibiting this pathway, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapeutics.[2] However, this compound is known to be insoluble in water, which can lead to poor absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability. This presents a significant challenge for achieving therapeutic concentrations in target tissues during in vivo studies.
Q2: What are the initial steps to formulate this compound for oral administration in animal models?
A2: A common starting point for poorly soluble compounds like this compound is to use a simple suspension or a co-solvent system. For this compound, a suggested formulation for oral gavage in mice involves suspending the compound in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na). Another approach is to first dissolve this compound in a small amount of an organic solvent like DMSO, and then disperse this solution in a larger volume of a pharmaceutically acceptable oil, such as corn oil.
Q3: My initial formulation of this compound shows high variability in plasma concentrations between animals. What could be the cause and how can I address it?
A3: High variability in plasma concentrations is a common issue for poorly soluble compounds and can be attributed to several factors including inconsistent dissolution in the gastrointestinal (GI) tract, food effects, and variable first-pass metabolism.[3] To mitigate this, consider the following:
-
Standardize feeding conditions: Ensure that animals are fasted for a consistent period before dosing to minimize variability caused by food.[3]
-
Particle size reduction: Decreasing the particle size of this compound can increase its surface area and improve dissolution rate.
-
Advanced formulations: If simple suspensions are not effective, more advanced formulation strategies like solid dispersions or nanosuspensions should be explored.[3]
Q4: What are some advanced formulation strategies to enhance the oral bioavailability of this compound?
A4: For compounds with poor aqueous solubility like this compound, several advanced formulation strategies can be employed:
-
Solid Dispersions: This involves dispersing this compound in an inert hydrophilic carrier at a solid state. This can be achieved through methods like solvent evaporation or melt extrusion, which can convert the drug into an amorphous form, thereby increasing its solubility and dissolution rate.
-
Nanosuspensions: This technique involves reducing the particle size of this compound to the nanometer range. The increased surface area significantly enhances the dissolution velocity of the compound in the GI fluids.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids. This can improve the solubilization and absorption of lipophilic drugs.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media During Formulation Preparation
-
Problem: this compound crashes out of solution when preparing an aqueous-based formulation for injection or oral gavage.
-
Potential Cause: this compound is insoluble in water. Adding an aqueous component to a solution of this compound in an organic solvent without proper solubilizers will cause it to precipitate.
-
Troubleshooting Steps:
-
Use a co-solvent system: Start by dissolving this compound in a minimal amount of a water-miscible organic solvent like DMSO. Then, slowly add a co-solvent such as polyethylene glycol 300 (PEG300) while vortexing. A surfactant like Tween 80 can be added to improve stability, followed by the dropwise addition of water or saline.
-
Prepare a suspension: If a solution is not feasible, create a micronized suspension. Use a mortar and pestle or a mechanical homogenizer to reduce the particle size of this compound powder before suspending it in a vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., CMC-Na).
-
Consider a lipid-based formulation: For oral administration, dissolving this compound in a lipid-based system can be an effective alternative.
-
Issue 2: Low and Inconsistent Plasma Exposure After Oral Dosing
-
Problem: Plasma concentrations of this compound are below the limit of quantification or vary significantly between animals in a pharmacokinetic study.
-
Potential Cause: This is likely due to dissolution rate-limited absorption. The solid drug is not dissolving efficiently in the GI tract to be absorbed into the bloodstream.
-
Troubleshooting Steps:
-
Particle Size Reduction (Nanosuspension): Prepare a nanosuspension of this compound. This will dramatically increase the surface area available for dissolution.
-
Amorphous Solid Dispersion: Formulate this compound as a solid dispersion with a hydrophilic polymer. This will present the drug to the GI fluids in a higher energy, more soluble amorphous state.
-
Lipid-Based Formulation (SEDDS): A self-emulsifying formulation can keep the drug in a solubilized state throughout its transit in the GI tract, facilitating absorption.
-
Quantitative Data Summary
While specific in vivo bioavailability data for this compound is not publicly available, the following table summarizes potential formulation strategies and the expected improvements based on studies with other poorly soluble kinase inhibitors.
| Formulation Strategy | Key Components | Expected Improvement in Bioavailability (Relative to Simple Suspension) | Key Considerations |
| Co-solvent System | DMSO, PEG300, Tween 80, Water | 1.5 to 3-fold | Potential for drug precipitation upon dilution in GI fluids. |
| Nanosuspension | This compound, Stabilizer (e.g., HPMC, Poloxamer 188) | 3 to 5-fold | Requires specialized equipment for milling or homogenization. |
| Solid Dispersion | This compound, Hydrophilic Polymer (e.g., PVP K30, HPMC) | 2 to 6-fold | Choice of polymer and drug-to-polymer ratio is critical. |
| SEDDS | Oil, Surfactant, Co-surfactant | 2 to 10-fold | Requires careful screening of excipients for compatibility and self-emulsification efficiency. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
-
Preparation of the Slurry:
-
Weigh 100 mg of this compound and 50 mg of a stabilizer (e.g., hydroxypropyl methylcellulose - HPMC).
-
In a sterile container, add the this compound and stabilizer to 10 mL of purified water.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the slurry to a laboratory-scale bead mill containing yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 4-6 hours. It is important to control the temperature to prevent degradation of the compound.
-
Monitor the particle size distribution periodically using a laser diffraction particle size analyzer until the desired particle size (e.g., <200 nm) is achieved.
-
-
Harvesting the Nanosuspension:
-
Separate the milling beads from the nanosuspension by filtration through a screen or by decantation.
-
Store the final nanosuspension at 2-8°C. The stability of the nanosuspension should be assessed over time.
-
Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Dissolution:
-
Select a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone K30 (PVP K30).
-
Dissolve this compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone) in a predetermined ratio (e.g., 1:5 drug-to-polymer ratio). Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize potential degradation of this compound.
-
-
Drying and Processing:
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator.
-
Protocol 3: In Vivo Oral Bioavailability Study in Mice
-
Animal Acclimatization and Fasting:
-
Use male or female mice (e.g., C57BL/6), 8-10 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (12-16 hours) before dosing, with free access to water.
-
-
Formulation and Dosing:
-
Prepare the this compound formulation (e.g., nanosuspension, reconstituted solid dispersion) on the day of dosing.
-
Administer a single oral dose of the this compound formulation via gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis software.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound, from NHEJ inhibition to apoptosis induction.
Experimental Workflows
Caption: Workflow for improving the bioavailability of this compound.
Logical Relationships
References
SCR130 Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with SCR130 in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is a hydrophobic compound with limited solubility in aqueous solutions. Its solubility has been determined in several organic solvents. It is practically insoluble in water and ethanol.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 84 mg/mL[1] | 200.81 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Warming and sonication may be required for complete dissolution.[2] |
| Water | Insoluble[1] | - | - |
| Ethanol | Insoluble | - | - |
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is happening?
This is a common issue when working with hydrophobic compounds like this compound. The high concentration of this compound in the DMSO stock is no longer soluble when diluted into the predominantly aqueous environment of your cell culture medium. This leads to the compound precipitating out of the solution, which can result in inaccurate experimental concentrations and adverse effects on your cells.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
The tolerance of cell lines to DMSO can vary significantly. As a general guideline:
-
≤ 0.1% DMSO: Considered safe for most cell lines with minimal impact on viability.
-
0.1% to 0.5% DMSO: Generally well-tolerated by many robust cell lines.
-
> 0.5% DMSO: Can cause cytotoxicity and affect cell behavior.
It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q4: Can I heat or sonicate my aqueous this compound solution to improve solubility?
While warming and sonication can aid in dissolving this compound in DMSO, these methods are generally not recommended for aqueous solutions containing this compound, especially in the presence of proteins (e.g., in cell culture media). Heating can lead to the degradation of both the compound and media components, while sonication can cause frothing and protein denaturation.
Troubleshooting Guides
Issue: Precipitate formation in cell culture media upon addition of this compound DMSO stock.
This guide provides a step-by-step approach to mitigate precipitation of this compound in your cell culture experiments.
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Recommended Method for Diluting this compound into Aqueous Cell Culture Media
This protocol provides a step-by-step guide for preparing working concentrations of this compound in cell culture media, minimizing the risk of precipitation.
Caption: A stepwise workflow for diluting this compound into cell culture media.
Detailed Steps:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1. A 20 mM stock is a good starting point.
-
Perform an intermediate dilution. Withdraw a small volume of the DMSO stock and add it to a larger volume of serum-free cell culture medium or sterile PBS. For example, add 5 µL of a 20 mM stock to 995 µL of serum-free medium to get a 100 µM intermediate solution with 0.5% DMSO. It is crucial to add the DMSO stock to the aqueous solution while vortexing or swirling to ensure rapid dispersion.
-
Add the intermediate dilution to your final culture volume. For instance, to achieve a final concentration of 10 µM in 10 mL of complete medium, add 1 mL of the 100 µM intermediate solution to 9 mL of your complete cell culture medium. This will result in a final DMSO concentration of 0.05%.
-
Mix gently by swirling the flask or plate. Avoid vigorous shaking or pipetting which can cause shear stress to the cells.
-
Use the freshly prepared this compound-containing medium immediately for your experiment to minimize the risk of precipitation over time.
Advanced Solubilization Techniques
For particularly challenging applications requiring higher concentrations of this compound, the following excipients may be considered. Note that these should be tested for their effects on your specific cell line and assay.
-
Pluronic® F-68: A non-ionic surfactant that can form micelles to encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. A starting point is to prepare a stock solution of Pluronic® F-68 (e.g., 10%) in your cell culture medium and then add the this compound DMSO stock to this solution before further dilution.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
Signaling Pathways and Experimental Logic
The following diagram illustrates the mechanism of action of this compound and the rationale for its use in research.
Caption: this compound inhibits DNA Ligase IV in the NHEJ pathway, leading to apoptosis.
References
Cell line-specific responses to SCR130 treatment
Welcome to the technical support center for SCR130, a potent and specific inhibitor of DNA Ligase IV. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA Ligase IV, this compound prevents the ligation of DSBs, leading to their accumulation within the cell.[1] This accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[2]
Q2: How does the cytotoxicity of this compound vary across different cell lines?
A2: The cytotoxic effect of this compound is cell line-specific, with varying half-maximal inhibitory concentrations (IC50) observed in different cancer cell types. This variability can be attributed to differences in their genetic background, proliferation rate, and dependency on the NHEJ pathway for survival. For a detailed comparison of IC50 values, please refer to the Quantitative Data Summary section.
Q3: What are the key signaling pathways affected by this compound treatment?
A3: this compound treatment leads to the accumulation of DNA double-strand breaks, which activates the DNA Damage Response (DDR). A key player in this response is the p53 tumor suppressor protein, which is phosphorylated and activated.[1] This activation, in turn, triggers both the intrinsic and extrinsic pathways of apoptosis. The intrinsic pathway involves the loss of mitochondrial membrane potential and the release of cytochrome c, while the extrinsic pathway can also be activated, leading to caspase activation and programmed cell death.
Q4: Can this compound be used in combination with other cancer therapies?
A4: Yes, this compound has been shown to potentiate the effects of radiation therapy. By inhibiting DNA repair, this compound can sensitize cancer cells to the DNA-damaging effects of ionizing radiation, leading to enhanced cell death. This suggests a potential role for this compound as a radiosensitizer in cancer treatment.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 48 hours of treatment. This data highlights the cell line-specific nature of this compound's cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | 2.2 |
| HeLa | Cervical Cancer | 5.9 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 |
| N114 | Ligase IV-null (control) | 11.0 |
| Reh | B-cell Acute Lymphoblastic Leukemia | 14.1 |
Data sourced from MedchemExpress.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway activated by this compound treatment.
Caption: this compound inhibits DNA Ligase IV, leading to apoptosis.
Experimental Workflow Diagram
This diagram outlines a general workflow for investigating the cell line-specific responses to this compound treatment.
Caption: Workflow for assessing this compound's effects.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
Objective: To detect changes in the expression of key proteins involved in the DNA damage response and apoptosis pathways.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - this compound concentration is too low.- Treatment duration is too short.- Cell line is resistant to this compound. | - Perform a wider dose-response experiment.- Increase the treatment duration (e.g., 72 hours).- Verify the expression of DNA Ligase IV in the cell line. Consider using a cell line known to be sensitive as a positive control. |
| High background in apoptosis assay | - Cell density is too high, leading to spontaneous apoptosis.- Harsh cell handling during harvesting. | - Seed cells at a lower density.- Handle cells gently during trypsinization and washing steps. |
| Weak or no signal in Western blot | - Insufficient protein loading.- Low antibody concentration or poor antibody quality.- Inefficient protein transfer. | - Increase the amount of protein loaded.- Optimize the primary antibody concentration and ensure it is validated for Western blotting.- Confirm successful protein transfer using Ponceau S staining. |
| Unexpected bands in Western blot | - Non-specific antibody binding.- Protein degradation. | - Optimize blocking conditions and antibody concentrations.- Add protease inhibitors to the lysis buffer and keep samples on ice. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting techniques. |
Disclaimer: This technical support center provides general guidance. Experimental conditions may need to be optimized for specific cell lines and research applications.
References
Best practices for handling and storing SCR130 to maintain activity
Due to the limited public information available on a compound specifically designated as "SCR130," this guide provides general best practices for handling and storing research compounds with similar characteristics, assuming it is a stable, small molecule inhibitor intended for in vitro and in vivo studies. Researchers should always consult the manufacturer-specific data sheet for definitive storage and handling instructions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, 4°C is acceptable. If received in a solvent, store at -80°C. Always protect the compound from light and moisture.
Q2: What is the best way to prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in an organic solvent such as DMSO. For cellular experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.
Q3: How should I store the stock solution?
A3: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term use (weeks to months) and at -80°C for long-term storage (months to years).
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration of the stock solution. Aliquoting is the best practice to maintain the integrity of the compound.
Q5: How can I check the stability of my this compound solution?
A5: To assess the stability of your this compound solution, you can perform a bioactivity assay to compare the performance of an older stock with a freshly prepared one. Any significant decrease in potency may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Inaccurate stock solution concentration. 3. Multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from solid compound. 2. Use a calibrated balance for weighing and precise pipettes for solvent addition. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in cell culture media | 1. The compound's solubility limit in aqueous media has been exceeded. 2. The final DMSO concentration is too high, causing the compound to crash out. | 1. Perform a solubility test to determine the maximum achievable concentration in your specific media. 2. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Consider serial dilutions. |
| No observable effect in a cellular assay | 1. The compound is inactive due to degradation. 2. The concentration used is too low. 3. The incubation time is not optimal. | 1. Test a fresh stock of the compound. 2. Perform a dose-response experiment to determine the optimal concentration range. 3. Conduct a time-course experiment to identify the optimal incubation period. |
Experimental Workflow & Signaling Pathway
Below are generalized diagrams representing a typical experimental workflow for testing a small molecule inhibitor and a hypothetical signaling pathway it might modulate.
Caption: A typical experimental workflow for in vitro testing of this compound.
Caption: A hypothetical signaling pathway where this compound acts as a Kinase B inhibitor.
Validation & Comparative
Validating the Specificity of SCR130 for DNA Ligase IV: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SCR130, a potent inhibitor of DNA Ligase IV, with other alternatives. It includes supporting experimental data and detailed methodologies to validate its specificity, aiding in the assessment of its therapeutic potential.
Introduction to this compound and its Target: DNA Ligase IV
This compound is a novel small molecule inhibitor derived from SCR7, designed for enhanced potency and specificity towards DNA Ligase IV (LigIV).[1] LigIV is a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. The NHEJ pathway is essential for maintaining genomic integrity, and its inhibition is a promising strategy in cancer therapy to induce synthetic lethality in tumor cells that are often deficient in other DNA repair pathways. By selectively targeting LigIV, this compound aims to disrupt the final ligation step of NHEJ, leading to an accumulation of DSBs and subsequent apoptotic cell death in cancer cells.
Comparative Analysis of DNA Ligase Inhibitors
To objectively evaluate the specificity of this compound, it is essential to compare its inhibitory activity against its intended target, DNA Ligase IV, as well as other human DNA ligases, namely DNA Ligase I (LigI) and DNA Ligase III (LigIII). LigI is primarily involved in DNA replication and repair, while LigIII plays a role in base excision repair and single-strand break repair. An ideal LigIV inhibitor should exhibit high potency against LigIV with minimal to no activity against LigI and LigIII to reduce off-target effects.
One of the first-generation DNA ligase inhibitors, L189, acts as a pan-ligase inhibitor, affecting all three human DNA ligases.[2][3][4] This makes it a useful benchmark for assessing the specificity of newer compounds like this compound.
| Inhibitor | Target(s) | IC50 (LigI) | IC50 (LigIII) | IC50 (LigIV) | Key Findings |
| This compound | DNA Ligase IV | Minimal to no effect | Minimal to no effect | Not explicitly quantified in enzymatic assays | Highly specific to LigIV; cytotoxicity is significantly reduced in LigIV-null cells.[1] |
| L189 | DNA Ligase I, III, IV | 5 µM | 9 µM | 5 µM | Pan-ligase inhibitor, sensitizes cancer cells to DNA damaging agents. |
Experimental Protocols for Specificity Validation
Validating the specificity of an inhibitor like this compound requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based functional assays.
In Vitro DNA End-Joining Assay
This assay directly measures the enzymatic activity of purified DNA ligases in the presence of the inhibitor.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of DNA Ligase I, III, and IV.
Methodology:
-
Substrate Preparation: A linearized plasmid DNA or synthetic DNA oligonucleotides with specific end structures (e.g., cohesive or blunt ends) are used as substrates. The substrates are often labeled with a fluorescent or radioactive tag for detection.
-
Enzyme Reaction: Purified recombinant human DNA Ligase I, III, and IV are incubated separately with the DNA substrate in a reaction buffer containing ATP.
-
Inhibitor Treatment: A range of concentrations of this compound (and a comparator like L189) are added to the reactions. A DMSO control is also included.
-
Incubation: The reactions are incubated at 37°C for a defined period to allow for ligation.
-
Product Analysis: The reaction products (ligated multimers or circularized DNA) are separated from the unligated substrate by agarose or polyacrylamide gel electrophoresis.
-
Quantification: The amount of ligated product is quantified using a gel imager. The IC50 value is calculated as the concentration of the inhibitor required to reduce the ligase activity by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.
Objective: To demonstrate that this compound directly binds to DNA Ligase IV inside cells.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated at various temperatures to induce protein denaturation.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.
-
Protein Detection: The amount of soluble DNA Ligase IV in each sample is determined by Western blotting or other protein detection methods.
-
Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of DNA Ligase IV in the presence of this compound indicates direct binding.
Cytotoxicity Assay in Ligase IV-Null Cell Lines
This assay provides functional evidence of on-target activity by comparing the inhibitor's effect on cells with and without the target protein.
Objective: To confirm that the cytotoxic effect of this compound is dependent on the presence of DNA Ligase IV.
Methodology:
-
Cell Lines: A pair of isogenic cell lines, one expressing wild-type DNA Ligase IV and the other being deficient in DNA Ligase IV (LigIV-null), are used.
-
Inhibitor Treatment: Both cell lines are treated with a range of concentrations of this compound.
-
Viability Assessment: After a set incubation period (e.g., 48-72 hours), cell viability is measured using a standard method such as the MTT or LDH assay.
-
Analysis: A significantly lower cytotoxic effect of this compound in the LigIV-null cell line compared to the wild-type cell line would confirm that its primary mechanism of action is through the inhibition of DNA Ligase IV.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound on DNA Ligase IV, leading to apoptosis.
Caption: A logical workflow for the comprehensive validation of this compound's specificity for DNA Ligase IV.
Off-Target Effects
A thorough evaluation of an inhibitor's specificity includes investigating its potential off-target effects. While this compound was designed for improved specificity over its predecessor, SCR7, comprehensive proteomic-based studies to identify all potential off-target interactions of this compound are not yet widely published. Such studies, for instance using affinity chromatography coupled with mass spectrometry or unbiased proteomic screening, would provide a more complete picture of its cellular interaction profile. The lower cytotoxicity of this compound in Ligase IV-null cells strongly suggests a high degree of on-target specificity.
Conclusion
The available evidence strongly supports that this compound is a specific inhibitor of DNA Ligase IV. Its minimal impact on other DNA ligases and its reduced cytotoxicity in the absence of its target protein are compelling indicators of its specificity. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound. A comprehensive understanding of its specificity is paramount for its continued development as a targeted anti-cancer agent. Future studies focusing on quantitative enzymatic inhibition and unbiased off-target profiling will further solidify its position as a highly selective DNA Ligase IV inhibitor.
References
- 1. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, this compound and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to NHEJ Inhibitors: SCR130, NU7441, and M3814
This guide provides a detailed comparison of three prominent inhibitors of the Non-Homologous End Joining (NHEJ) DNA repair pathway: SCR130, NU7441, and M3814. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, comparative efficacy based on available experimental data, and detailed protocols for key assays.
Introduction to NHEJ Inhibition
The Non-Homologous End Joining (NHEJ) pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. While essential for maintaining genomic integrity, cancer cells often exploit this pathway to survive DNA damage induced by radiotherapy and chemotherapy. Inhibiting key players in the NHEJ pathway, such as DNA-dependent protein kinase (DNA-PK) and DNA Ligase IV, is a promising strategy to sensitize cancer cells to treatment. This guide focuses on a comparative analysis of three small molecule inhibitors that target this pathway through different mechanisms.
Mechanism of Action
This compound is a derivative of SCR7 and acts as an inhibitor of DNA Ligase IV , the final enzyme in the NHEJ pathway responsible for ligating the broken DNA ends.[1][2][3] By specifically targeting DNA Ligase IV, this compound prevents the completion of DNA repair, leading to an accumulation of DSBs and subsequent apoptosis.[1][4] It exhibits specificity for Ligase IV with minimal effect on Ligase I and III.
NU7441 (also known as KU-57788) is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) . DNA-PKcs is a critical upstream component of the NHEJ pathway, where it is recruited to DNA ends by the Ku70/80 heterodimer and phosphorylates downstream targets to facilitate repair. NU7441 acts as an ATP-competitive inhibitor, blocking the kinase activity of DNA-PKcs and thereby halting the NHEJ pathway at an early stage.
M3814 (also known as Peposertib or Nedisertib) is another potent and highly selective, orally bioavailable inhibitor of DNA-PKcs . Similar to NU7441, M3814 is an ATP-competitive inhibitor that binds to the kinase domain of DNA-PKcs, preventing the phosphorylation of downstream substrates and effectively blocking the repair of DSBs. M3814 has progressed to clinical trials, highlighting its potential as a therapeutic agent.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, NU7441, and M3814, providing a basis for comparing their potency and cellular effects.
Table 1: Biochemical Inhibitory Activity
| Inhibitor | Target | IC50 (Biochemical Assay) | Notes |
| This compound | DNA Ligase IV | Not Reported | Data on direct enzymatic inhibition is not readily available. Potency is inferred from cellular assays. |
| NU7441 | DNA-PK | 14 nM | Highly potent inhibitor of DNA-PK kinase activity. |
| mTOR | 1.7 µM | Exhibits off-target activity at higher concentrations. | |
| PI3K | 5 µM | Exhibits off-target activity at higher concentrations. | |
| M3814 | DNA-PK | 0.28 nM | Potent and selective inhibitor of DNA-PK. |
Table 2: Cellular Activity and Cytotoxicity
| Inhibitor | Cell Line | IC50 (Cellular Assay) | Notes |
| This compound | Reh | 14.1 µM | Cytotoxicity (cell viability) after 48 hours of treatment. |
| HeLa | 5.9 µM | Cytotoxicity (cell viability) after 48 hours of treatment. | |
| CEM | 6.5 µM | Cytotoxicity (cell viability) after 48 hours of treatment. | |
| Nalm6 | 2.2 µM | Cytotoxicity (cell viability) after 48 hours of treatment. | |
| NU7441 | Various Cancer Cell Lines | 0.17 - 0.3 µM | Inhibition of DNA-PK activity within cells. |
| M3814 | HCT-116, FaDu | Not Reported as IC50 | Concentration-dependent inhibition of DNA-PK autophosphorylation observed. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental evaluation of these inhibitors, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of NHEJ inhibitors are provided below.
DNA-PK/DNA Ligase IV Kinase/Ligation Assay (In Vitro)
This assay is used to determine the direct inhibitory effect of the compounds on their respective enzyme targets.
-
Objective: To measure the IC50 value of an inhibitor against its target enzyme.
-
Principle: The assay measures the phosphorylation of a substrate by DNA-PK or the ligation of a DNA substrate by DNA Ligase IV in the presence of varying concentrations of the inhibitor. The activity is often detected using methods like radioactivity (incorporation of ³²P-ATP), fluorescence (e.g., TR-FRET), or luminescence (e.g., ADP-Glo).
-
General Protocol (for DNA-PK, adapted for M3814):
-
Purified DNA-PK is pre-incubated with a range of concentrations of the inhibitor (e.g., M3814) or vehicle control for 15 minutes at room temperature.
-
The kinase reaction is initiated by adding a reaction mixture containing a biotinylated peptide substrate, ATP (at a concentration near the Km), calf thymus DNA (to activate DNA-PK), and MgCl₂.
-
The reaction is allowed to proceed for 60-80 minutes at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., TR-FRET).
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
-
γ-H2AX Foci Formation Assay (Cell-Based)
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks within cells.
-
Objective: To assess the ability of an inhibitor to induce or prolong the persistence of DNA damage.
-
Principle: Histone H2AX is rapidly phosphorylated at serine 139 (to form γ-H2AX) at the sites of DSBs. This can be detected using a specific antibody, and the resulting fluorescent foci in the nucleus can be counted.
-
General Protocol:
-
Cells are seeded on coverslips or in multi-well plates and allowed to adhere.
-
Cells are pre-treated with the NHEJ inhibitor for a specified time (e.g., 1 hour) before being exposed to a DNA damaging agent (e.g., ionizing radiation or etoposide).
-
At various time points after damage induction, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Non-specific antibody binding is blocked using a blocking buffer (e.g., BSA in PBS).
-
Cells are incubated with a primary antibody against γ-H2AX, followed by incubation with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on microscope slides, and the γ-H2AX foci are visualized and quantified using a fluorescence microscope and image analysis software.
-
Clonogenic Survival Assay (Cell-Based)
This assay is considered the gold standard for measuring the cytotoxic and cytostatic effects of a treatment on the reproductive integrity of cells.
-
Objective: To determine the ability of an inhibitor to sensitize cancer cells to radiation or chemotherapy.
-
Principle: The assay measures the ability of single cells to undergo unlimited division and form colonies. A decrease in the number of colonies formed after treatment indicates a loss of reproductive viability.
-
General Protocol:
-
A known number of cells are seeded into multi-well plates or petri dishes.
-
For radiosensitization studies, cells are treated with the inhibitor for a defined period before and/or after irradiation with various doses. For chemosensitization, cells are co-incubated with the inhibitor and a chemotherapeutic agent.
-
The cells are then incubated for a period of 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
The colonies are fixed and stained with a dye such as crystal violet.
-
The number of colonies is counted, and the surviving fraction is calculated for each treatment condition relative to the untreated control.
-
The dose enhancement factor can be calculated to quantify the degree of sensitization.
-
Conclusion
This compound, NU7441, and M3814 are all potent inhibitors of the NHEJ pathway, but they act on different key components. NU7441 and M3814 target the upstream kinase DNA-PKcs with high potency, with M3814 showing particularly impressive preclinical and clinical activity. This compound offers an alternative mechanism by targeting the final ligation step through the inhibition of DNA Ligase IV.
The choice of inhibitor for research or therapeutic development will depend on the specific application. The high potency and oral bioavailability of M3814 make it a strong candidate for clinical development, as evidenced by its progression through clinical trials. NU7441 remains a valuable tool for preclinical research due to its well-characterized profile. This compound, while less characterized in terms of direct enzymatic inhibition, provides a distinct mechanistic tool to study the role of DNA Ligase IV in DNA repair and cancer therapy. The experimental protocols provided in this guide offer a starting point for the preclinical evaluation and comparison of these and other novel NHEJ inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, this compound and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SCR130 Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target effects of SCR130, a potent inhibitor of DNA Ligase IV. We focus on the use of genetic knockouts as a gold-standard technique and compare it with other established alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and On-Target Validation
This compound is a small molecule inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] It specifically targets DNA Ligase IV, a crucial enzyme in this pathway, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells.[2][3] Validating that a small molecule like this compound exerts its effect through its intended target (on-target effect) is a critical step in drug development to ensure efficacy and minimize off-target toxicities. Genetic knockout of the target protein is a powerful method for such validation. If the small molecule's effect is diminished or absent in cells lacking the target protein, it provides strong evidence of on-target activity.
Comparison of this compound Effects in Wild-Type vs. DNA Ligase IV Knockout Cells
The primary method to validate the on-target activity of this compound is to compare its cytotoxic effects on cancer cells with a functional DNA Ligase IV (wild-type) versus cells where the DNA Ligase IV gene has been knocked out. Studies have shown that this compound exhibits significantly less cytotoxicity in Ligase IV-null cell lines compared to their wild-type counterparts, confirming its specificity.[3]
| Parameter | Wild-Type Cancer Cells | DNA Ligase IV Knockout Cells | Inference |
| This compound IC50 | 2.2 µM - 14.1 µM (cell line dependent) | Significantly higher (less potent) | Demonstrates that the cytotoxic effect of this compound is dependent on the presence of its target, DNA Ligase IV. |
| Apoptosis Rate | Dose-dependent increase in early and late apoptotic cells upon this compound treatment. | Minimal increase in apoptosis compared to wild-type cells at similar this compound concentrations. | Confirms that this compound-induced apoptosis is mediated through the inhibition of DNA Ligase IV. |
| DNA Damage (γH2AX foci) | Accumulation of γH2AX foci, indicating unrepaired DNA double-strand breaks. | Baseline levels of γH2AX foci may be elevated due to deficient DNA repair, but this compound treatment does not cause a significant further increase. | Shows that this compound's mechanism of inducing DNA damage is through the inhibition of the Ligase IV-dependent NHEJ pathway. |
Experimental Protocols
Generation of DNA Ligase IV Knockout Cell Line using CRISPR-Cas9
This protocol outlines the general steps for creating a DNA Ligase IV knockout cell line.
-
sgRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting a critical exon of the LIG4 gene. In silico tools can be used to minimize off-target effects. Synthesize the designed sgRNAs.
-
Vector Construction: Clone the sgRNA sequences into a Cas9 expression vector. This vector will co-express the Cas9 nuclease and the specific sgRNA.
-
Transfection: Transfect the Cas9-sgRNA vector into the desired cancer cell line (e.g., HeLa, Nalm6) using a suitable transfection reagent.
-
Single-Cell Cloning: After transfection, isolate single cells into individual wells of a 96-well plate to grow clonal populations.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from the clones and perform PCR to amplify the targeted region of the LIG4 gene. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform Western blotting to confirm the absence of DNA Ligase IV protein expression in the identified knockout clones.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed both wild-type and DNA Ligase IV knockout cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for 48 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat wild-type and DNA Ligase IV knockout cells with this compound for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for DNA Damage and Apoptosis Markers
This technique detects the levels of specific proteins involved in the DNA damage response and apoptosis.
-
Cell Lysis: Lyse this compound-treated and untreated wild-type and knockout cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins such as γH2AX, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for validating this compound on-target effects.
References
A Comparative Analysis of SCR130 and Other Radiosensitizing Compounds
A Guide for Researchers in Oncology and Drug Development
The quest to enhance the efficacy of radiotherapy while minimizing damage to healthy tissues has led to the investigation of various radiosensitizing agents. These compounds, when administered in conjunction with radiation, aim to selectively increase the susceptibility of tumor cells to radiation-induced damage. This guide provides a comparative overview of the novel Non-Homologous End Joining (NHEJ) inhibitor, SCR130, and other prominent radiosensitizing compounds, including other NHEJ inhibitors, PARP inhibitors, and the conventional chemotherapeutic agent, Cisplatin.
Mechanism of Action: Targeting DNA Repair and Other Pathways
Radiosensitizers function through diverse mechanisms, often by exacerbating the DNA damage inflicted by ionizing radiation or by modulating cellular signaling pathways that influence cell survival and death.
This compound is a small molecule inhibitor that specifically targets DNA Ligase IV, a crucial enzyme in the NHEJ pathway of DNA double-strand break (DSB) repair. By inhibiting this pathway, this compound is designed to prevent the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage in cancer cells. This targeted approach is intended to be particularly effective in cancer cells, which often have deficiencies in other DNA repair pathways like homologous recombination. In addition to its impact on DNA repair, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways.
Other NHEJ Inhibitors , such as NU7441 and Peposertib (M3814), also target the NHEJ pathway, but through the inhibition of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs). By blocking this key kinase, these compounds prevent the initiation of the NHEJ repair cascade.
PARP (Poly (ADP-ribose) polymerase) inhibitors , like Olaparib, represent another class of DNA repair inhibitors. PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate DSBs. In cancer cells with deficient homologous recombination repair (e.g., those with BRCA mutations), the inhibition of PARP-mediated SSB repair alongside radiation-induced DSBs can lead to synthetic lethality.
Cisplatin , a platinum-based chemotherapeutic agent, exerts its radiosensitizing effects through multiple mechanisms. It forms DNA adducts that can be converted into DSBs by radiation. Furthermore, cisplatin has been shown to inhibit the repair of radiation-induced DNA damage.
Comparative Efficacy: A Look at the Numbers
The efficacy of a radiosensitizer is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF). These values represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect.
| Compound Class | Specific Compound | Cancer Cell Line(s) | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) |
| NHEJ Inhibitor | This compound | Head and Neck Squamous Cell Carcinoma (HNSCC) | Effect reported as "limited and highly cell line specific"; specific SER/DEF not provided.[1] |
| NU7441 | Non-Small Cell Lung Cancer (A549, H1299) | SER (X-rays): 1.77 - 1.94; SER (Carbon ions): 1.55 - 1.58[2] | |
| Peposertib (M3814) | Melanoma Brain Metastasis (M12) | SER₁₀: 1.9 ± 0.1[3] | |
| PARP Inhibitor | Olaparib | Prostate Cancer (PTEN/TP53-deficient) | SER₁₀: 1.28 (Olaparib), 1.81 (NanoOlaparib)[4] |
| Olaparib | Breast Cancer (MDA-MB-231) | Higher DEF with proton irradiation compared to X-rays.[5] | |
| Platinum Compound | Cisplatin | Cervical Cancer | Clinical trials show improved disease-free survival with concurrent cisplatin and radiotherapy. |
Note: SER/DEF values can vary significantly depending on the cell line, experimental conditions, and the endpoint measured. The data presented here is for comparative purposes and is derived from preclinical studies.
Experimental Protocols: Methodologies for Evaluation
The assessment of radiosensitizing effects relies on a set of standardized in vitro and in vivo assays.
Clonogenic Survival Assay
This is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound.
Objective: To assess the ability of single cells to proliferate and form colonies after treatment with a radiosensitizer and/or radiation.
General Protocol:
-
Cell Seeding: Cancer cells are seeded at a low density in petri dishes or multi-well plates to allow for the formation of individual colonies.
-
Treatment: Cells are treated with the radiosensitizing agent at various concentrations for a specified duration, followed by irradiation with a range of radiation doses.
-
Incubation: The plates are incubated for a period of 1-3 weeks to allow for colony formation (typically defined as a colony containing at least 50 cells).
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies in each treatment group is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition relative to the untreated control. Survival curves are generated, and SER/DEF values are calculated.
For the study on this compound in HNSCC cell lines, cells were treated with 15 or 30 µM of this compound, and 3 hours later, they received a 2 Gy dose of ionizing radiation.
γH2AX Foci Formation Assay
This assay is used to quantify the formation and repair of DNA double-strand breaks.
Objective: To visualize and quantify the phosphorylation of the histone variant H2AX (γH2AX), which marks the sites of DSBs.
General Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with the radiosensitizer and/or radiation.
-
Fixation and Permeabilization: At various time points after treatment, cells are fixed and permeabilized to allow antibody access to the nucleus.
-
Immunostaining: Cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained (e.g., with DAPI).
-
Microscopy and Imaging: The fluorescently stained cells are visualized using a fluorescence microscope, and images are captured.
-
Quantification: The number of γH2AX foci per nucleus is counted, either manually or using automated image analysis software. An increase in the number of foci indicates an increase in DSBs, and a delayed disappearance of foci suggests inhibition of DNA repair.
In the evaluation of this compound in HNSCC cell lines, γH2AX foci were quantified at 4, 21, and 48 hours after irradiation with 2-4 Gy, with or without 30 µM this compound.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved.
References
- 1. Inhibiting NHEJ in HNSCC cell lines by the ligase IV inhibitor this compound has limited radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nontoxic concentration of DNA‐PK inhibitor NU7441 radio‐sensitizes lung tumor cells with little effect on double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib enhances sensitization of BRCA-proficient breast cancer cells to x-rays and protons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of SCR130's mechanism of action in different models
A detailed comparison of SCR130's mechanism of action and efficacy against other Non-Homologous End Joining (NHEJ) inhibitors, supported by experimental data from various cancer models.
Introduction
This compound is a novel small-molecule inhibitor targeting the Non-Homologous End Joining (NHEJ) pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. As a derivative of the compound SCR7, this compound exhibits significantly enhanced potency and specificity for DNA Ligase IV, a key enzyme in the NHEJ pathway. By inhibiting DNA Ligase IV, this compound prevents the repair of DSBs, leading to their accumulation and subsequently triggering programmed cell death, or apoptosis, in cancer cells. This targeted approach makes this compound a promising candidate for cancer therapy, particularly in combination with treatments that induce DNA damage, such as radiation.
This guide provides a comprehensive cross-validation of this compound's mechanism of action in different cancer models, compares its performance with other NHEJ inhibitors, and presents supporting experimental data and detailed protocols for key assays.
Mechanism of Action: Targeting DNA Ligase IV to Induce Apoptosis
This compound functions by specifically inhibiting the activity of DNA Ligase IV, showing minimal to no effect on DNA Ligase I and III.[1] This specificity is crucial for minimizing off-target effects. The inhibition of DNA Ligase IV disrupts the final step of the NHEJ pathway, which is the ligation of broken DNA ends. This leads to an accumulation of unrepaired DSBs within the cancer cells.
The cellular response to this accumulation of DNA damage involves the activation of both intrinsic and extrinsic apoptotic pathways.[2][3] Key proteins involved in this process include the tumor suppressor p53, which is activated through phosphorylation (p-p53), and members of the BCL-2 family of proteins such as BAX and BAK, which promote apoptosis.[2][4] The activation of these pathways culminates in the loss of mitochondrial membrane potential and the release of cytochrome c, leading to caspase activation and ultimately, cell death.
Below is a diagram illustrating the signaling pathway affected by this compound.
Comparative In Vitro Efficacy of this compound
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| Nalm6 | Acute Lymphoblastic Leukemia | 2.2 |
| HeLa | Cervical Cancer | 5.9 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 6.5 |
| N114 | - | 11 |
| Reh | Acute Lymphoblastic Leukemia | 14.1 |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
Comparison with Alternative NHEJ Inhibitors
Several other small molecules have been developed to inhibit the NHEJ pathway, targeting either DNA Ligase IV or other key proteins like DNA-dependent protein kinase (DNA-PK). A comparison of this compound with its parent compound SCR7 and other notable NHEJ inhibitors is presented below.
| Inhibitor | Target | Key Findings |
| This compound | DNA Ligase IV | Derivative of SCR7 with higher efficacy. Induces apoptosis by inhibiting NHEJ and potentiates the effects of radiation. |
| SCR7 | DNA Ligase IV | Parent compound of this compound. Blocks NHEJ and has shown anti-cancer effects and the ability to enhance CRISPR-Cas9 genome editing. |
| L189 | DNA Ligase IV | An early DNA Ligase IV inhibitor with lower efficacy and specificity compared to SCR7 and its derivatives. |
| Peposertib (M3814) | DNA-PK | A DNA-PK inhibitor that has been evaluated in clinical trials in combination with radiotherapy for various cancers, including glioblastoma and pancreatic adenocarcinoma. |
| NU7026 | DNA-PK | A selective DNA-PK inhibitor that has been shown to potentiate the cytotoxicity of topoisomerase II poisons in leukemia cells. |
Table 2: Comparison of this compound with Alternative NHEJ Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments used to validate the mechanism of action of this compound are provided below.
DNA End-Joining Assay
This assay is used to assess the ability of a compound to inhibit the NHEJ pathway in vitro.
Protocol:
-
Preparation of Nuclear Extract: Nuclear extracts are prepared from a suitable cell line, such as HeLa cells, to provide the necessary proteins for the NHEJ reaction.
-
Preparation of DNA Substrate: A plasmid DNA is linearized using a restriction enzyme to create double-strand breaks with defined ends.
-
In Vitro Reaction: The linearized plasmid DNA is incubated with the nuclear extract in the presence or absence of this compound at varying concentrations. The reaction mixture typically contains ATP and other necessary co-factors.
-
Product Analysis: The reaction products are analyzed by agarose gel electrophoresis. Inhibition of NHEJ is observed as a decrease in the formation of higher molecular weight products (multimers) resulting from the joining of the linear DNA fragments.
JC-1 Assay for Mitochondrial Membrane Potential
This assay measures the change in mitochondrial membrane potential, a key indicator of apoptosis.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound for a specified period.
-
Staining: The cells are then incubated with the JC-1 dye. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as monomers and fluoresces green.
-
Analysis: The change in fluorescence is quantified using flow cytometry or a fluorescence microscope. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and the induction of apoptosis.
Annexin V-PI Staining for Apoptosis Detection
This assay is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with this compound.
-
Staining: The treated cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Total protein is extracted from this compound-treated and untreated control cells.
-
SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-p53, BAX, BAK, Cytochrome c).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting signal is detected and quantified to determine the relative protein expression levels.
Conclusion
This compound is a highly potent and specific inhibitor of DNA Ligase IV, a key component of the NHEJ DNA repair pathway. By effectively blocking this pathway, this compound leads to the accumulation of DNA double-strand breaks and induces apoptosis in cancer cells. Its efficacy has been demonstrated across various cancer cell lines, and its mechanism of action is well-supported by a range of in vitro assays. Compared to its parent compound SCR7 and other NHEJ inhibitors, this compound shows promise as a valuable tool in cancer research and a potential therapeutic agent, particularly in combination with DNA-damaging therapies like radiation. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. immunostep.com [immunostep.com]
- 3. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, this compound and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Head-to-Head Showdown: SCR130 Versus Other DNA Repair Inhibitors in Cancer Therapy
For Immediate Release
In the intricate landscape of cancer therapeutics, targeting the DNA damage response (DDR) has emerged as a promising strategy. At the forefront of this approach are small molecule inhibitors that disrupt the cellular machinery responsible for repairing damaged DNA, leading to selective killing of cancer cells. This guide provides a comprehensive, head-to-head comparison of SCR130, a novel inhibitor of DNA Ligase IV, with other key DNA repair inhibitors targeting PARP, ATM, ATR, and DNA-PK. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and translational research.
Executive Summary
This compound is a potent and specific inhibitor of DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway, one of the two major pathways for repairing DNA double-strand breaks (DSBs). By inhibiting Ligase IV, this compound leads to an accumulation of DSBs, ultimately triggering programmed cell death (apoptosis) in cancer cells. This guide will delve into the comparative efficacy and mechanisms of this compound against other well-established and emerging DNA repair inhibitors, providing a clear overview of their respective strengths and potential applications.
Mechanism of Action: A Comparative Overview
The following diagram illustrates the DNA damage response pathways and the points of intervention for this compound and other key inhibitors.
Safety Operating Guide
Essential Procedures for the Safe Disposal of SCR130
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of SCR130, a DNA nonhomologous end-joining (NHEJ) inhibitor, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific toxicological properties have not been thoroughly investigated, the compound should be handled with care.[1]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[2]
-
Eye/Face Protection: Wear eye and face protection, such as safety glasses or goggles.[2]
-
Skin Protection: Wash skin thoroughly after handling.[2]
This compound Properties and Hazards
A summary of the known quantitative data and chemical properties for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [3] |
| Molecular Weight | 184.24 | |
| Incompatibilities | Strong oxidizing agents, strong acids and bases | |
| Hazardous Decomposition | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and oxides of nitrogen. |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. Disposal must be carried out in accordance with national and local regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and associated contaminated materials."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Store the container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container.
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and contaminated labware, must also be placed in the hazardous waste container.
-
After handling, wash hands and any exposed skin thoroughly with plenty of water.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound waste be disposed of in the general laboratory trash or down the drain.
-
Spill Management
In the event of a spill, wear an appropriate respirator, impervious boots, and heavy rubber gloves. Scoop up solid material or absorb liquid material and place it into an appropriate container for disposal. Ventilate the area and wash the affected spill area after the material has been collected.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Protective Measures and Procedures for Handling SCR130
Disclaimer: No specific public data was found for a compound designated "SCR130." The following guidance is based on established best practices for handling potentially hazardous, novel chemical compounds in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and accurate safety information.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), and the operational and disposal plans required for the safe handling of chemical compounds like this compound.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of PPE.[1][2] A thorough hazard assessment of the specific tasks and the chemical's properties should always be performed to ensure the highest level of protection.[3][4]
Minimum PPE Requirements:
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3] For tasks with a splash hazard, such as transferring solutions, chemical splash goggles should be worn. A face shield, worn over safety glasses or goggles, is necessary when there is a risk of a significant splash, explosion, or highly exothermic reaction.
-
Hand Protection: Disposable nitrile gloves are standard for incidental contact. If direct or prolonged contact is anticipated, double-gloving or using gloves with a higher chemical resistance rating is recommended. Always consult the manufacturer's glove compatibility charts for specific chemicals. Gloves should be removed and replaced immediately after known contact with a chemical.
-
Body Protection: A laboratory coat is mandatory to protect clothing and skin from splashes. For handling highly toxic or corrosive materials, a chemically resistant apron or coveralls may be necessary. All protective clothing should be buttoned, and appropriate shoes that cover the entire foot are required.
-
Respiratory Protection: Work with volatile compounds or fine powders should be conducted within a certified chemical fume hood or other ventilated enclosure. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. Respirator use requires a formal program, including fit testing and training.
Quantitative Data Summary for PPE Selection
| Protection Type | Equipment Specification | Use Case |
| Eye Protection | ANSI Z87.1 Compliant Safety Glasses | Minimum requirement for all lab activities. |
| Chemical Splash Goggles | Handling liquids, risk of splashes. | |
| Face Protection | Full-Face Shield (worn with glasses/goggles) | Dispensing large volumes, highly reactive chemicals. |
| Hand Protection | Disposable Nitrile Gloves | Incidental contact, non-corrosive materials. |
| Chemical-Resistant Gloves (e.g., Neoprene, Butyl) | Prolonged contact, handling corrosive or highly toxic substances. | |
| Body Protection | Standard Lab Coat | General laboratory use. |
| Chemically Resistant Apron/Gown | Handling large quantities of hazardous materials. | |
| Respiratory | Chemical Fume Hood | Handling volatile substances or fine powders. |
| Protection | N95 Respirator or higher | When engineering controls are insufficient (requires fit testing). |
Operational Plan: Step-by-Step Handling Protocol
Adhering to a standardized operational procedure minimizes the risk of exposure and accidents.
-
Preparation: Before handling this compound, review the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is available and in good condition. Designate and prepare a specific work area, preferably within a chemical fume hood.
-
Weighing and Transfer: For solid compounds, weigh the material in a fume hood or other contained space to avoid inhaling dust particles. When transferring liquids, do so slowly and carefully to avoid splashing. Use appropriate tools like spatulas and funnels.
-
In-Experiment Use: Keep all containers with this compound clearly labeled and sealed when not in immediate use. Maintain situational awareness to prevent spills and cross-contamination.
-
Post-Handling: After completing the work, decontaminate the work area and any equipment used. Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then goggles, then lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Caption: Experimental workflow for handling this compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation: Do not mix different types of chemical waste. Segregate waste streams based on compatibility (e.g., halogenated solvents, non-halogenated solvents, solid waste).
-
Solid Waste: Dispose of all items that have come into direct contact with this compound, such as gloves, weigh boats, and pipette tips, in a designated solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container. Do not overfill waste containers.
-
Labeling and Storage: Ensure all waste containers are accurately labeled with "Hazardous Waste" and list all chemical constituents. Store waste in a designated satellite accumulation area away from general work areas.
-
Final Disposal: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department for final, compliant disposal.
Caption: Disposal plan for this compound-contaminated waste.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
